molecular formula C8H6BrIO3 B12850021 2-Bromo-5-iodo-4-methoxybenzoic acid

2-Bromo-5-iodo-4-methoxybenzoic acid

Cat. No.: B12850021
M. Wt: 356.94 g/mol
InChI Key: GZHNYWNSAVMURK-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6BrIO3 and its molecular weight is 356.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-iodo-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodo-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

2-bromo-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H6BrIO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

GZHNYWNSAVMURK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)I

Origin of Product

United States
Foundational & Exploratory

2-Bromo-5-iodo-4-methoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3 ) is a highly specialized halogenated benzoic acid derivative utilized primarily as a regiospecific scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct functional handles—a carboxylic acid, a bromine atom, and an iodine atom—arranged around a central benzene core.

This arrangement allows for orthogonal cross-coupling strategies . The significant reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables researchers to sequentially functionalize the ring using palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) with high precision. This compound is a critical building block for synthesizing complex pharmaceutical candidates, particularly in oncology and kinase inhibitor discovery.

Part 1: Chemical Identity & Properties[1][2][3]

Nomenclature and Identification
PropertyDetail
Chemical Name 2-Bromo-5-iodo-4-methoxybenzoic acid
CAS Registry Number 1936011-82-3
Molecular Formula C₈H₆BrIO₃
Molecular Weight 356.94 g/mol
SMILES COc1c(I)cc(C(=O)O)c(Br)c1
InChI Key (Isomer Specific)
Physical & Chemical Properties

Note: As a specialized intermediate, specific experimental values may vary by batch/purity. Values below represent standard ranges for this class of halogenated benzoic acids.

ParameterValue / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point >180°C (Decomposition likely >200°C)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa) ~3.5 – 4.0 (Predicted, typical for benzoic acids)
Storage 2–8°C, inert atmosphere (Ar/N₂), light-sensitive (protect from UV)

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 2-bromo-5-iodo-4-methoxybenzoic acid relies on the principles of Electrophilic Aromatic Substitution (EAS) . The precursor, 2-bromo-4-methoxybenzoic acid , contains a methoxy group (strongly activating, ortho/para directing) and a bromine atom (weakly deactivating, ortho/para directing).

  • Directing Effects:

    • -OMe (Position 4): Directs to positions 3 and 5.[1]

    • -Br (Position 2): Directs to positions 3 and 5 (para).[1]

    • -COOH (Position 1): Directs to positions 3 and 5 (meta).

  • Regioselectivity: Position 3 is sterically crowded (sandwiched between -Br and -OMe). Position 5 is less hindered and electronically activated by the -OMe group. Therefore, iodination occurs selectively at C5 .

Experimental Protocol (Recommended Route)

Based on standard iodination protocols for activated benzoic acids.

Reagents:

  • Precursor: 2-Bromo-4-methoxybenzoic acid (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or I₂/HIO₃

  • Solvent: Acetonitrile (MeCN) or Trifluoroacetic acid (TFA)

  • Catalyst: Triflic acid (TfOH) (catalytic amount, if using NIS)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-bromo-4-methoxybenzoic acid in MeCN under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C. Add catalytic TfOH (10 mol%).

  • Iodination: Add NIS portion-wise over 30 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for disappearance of starting material (MW 231) and appearance of product (MW 357).

  • Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (solution turns from purple/brown to clear).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).

Synthesis Diagram (Graphviz)

SynthesisWorkflow Start Precursor: 2-Bromo-4-methoxybenzoic acid Reaction Reaction: Electrophilic Aromatic Iodination (Regioselective at C5) Start->Reaction Dissolve Reagents Reagents: NIS (1.1 eq), TfOH (cat) Solvent: MeCN Reagents->Reaction Add at 0°C Quench Quench: Sat. aq. Na2S2O3 (Removes excess I+) Reaction->Quench Complete (LC-MS) Product Target Product: 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) Quench->Product Extract & Purify

Caption: Workflow for the regioselective synthesis of 2-bromo-5-iodo-4-methoxybenzoic acid via electrophilic iodination.

Part 3: Applications in Drug Discovery[6]

Orthogonal Cross-Coupling

The primary value of this compound is its ability to undergo sequential, chemoselective cross-coupling reactions. The C-I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) than the C-Br bond.

  • Phase 1 (C-I Selective): Reacts at Room Temperature or mild heating (40°C) with Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Phase 2 (C-Br Selective): Reacts at elevated temperatures (>80°C) often requiring specialized ligands (e.g., XPhos, SPhos) or stronger bases.

Strategic Scaffold Utility

This molecule serves as a "hub" for constructing:

  • Biaryl Systems: Via Suzuki-Miyaura coupling.

  • Alkynylated Scaffolds: Via Sonogashira coupling (often used to introduce linkers for PROTACs).

  • Heterocycles: Cyclization involving the carboxylic acid and the adjacent halides (e.g., isoquinolines, benzofurans).

Reactivity Logic Diagram (Graphviz)

ReactivityMap Core 2-Bromo-5-iodo-4-methoxybenzoic acid C-I (Pos 5) C-Br (Pos 2) COOH (Pos 1) Step1 Step 1: Mild Coupling (Suzuki/Sonogashira) Temp: 25-40°C Pd(0) Catalyst Core:I->Step1 High Reactivity Step2 Step2 Core:Br->Step2 Low Reactivity (Intact in Step 1) Intermed Intermediate: 5-Substituted-2-bromo-4-methoxybenzoic acid Step1->Intermed Intermed->Step2 Remaining Br Handle Final Final Scaffold: 2,5-Disubstituted Benzoic Acid Step2->Final

Caption: Chemoselective reactivity profile allowing sequential functionalization of the Iodine and Bromine positions.

Part 4: Safety & Handling

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute sodium thiosulfate if iodine liberation is suspected.

References

  • PubChem. (2024). 2-Bromo-4-ethoxy-5-methoxybenzoic acid (Isomer Comparative Data). National Library of Medicine. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and handling of 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling of 2-Bromo-5-iodo-4-methoxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identification & Structural Significance

Compound Name: 2-Bromo-5-iodo-4-methoxybenzoic acid CAS Number: 1936011-82-3 Molecular Formula: C₈H₆BrIO₃ Molecular Weight: 356.94 g/mol

Scaffold Analysis for Medicinal Chemistry

This compound is not merely a generic reagent; it is a high-value orthogonal scaffold . The presence of three distinct functional handles—a carboxylic acid, an aryl bromide, and an aryl iodide—creates a hierarchy of reactivity essential for convergent synthesis in drug discovery.

  • Aryl Iodide (C-5): The most reactive site for Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) at lower temperatures.

  • Aryl Bromide (C-2): Less reactive than the iodide, allowing for sequential functionalization. It typically requires higher temperatures or specialized ligands after the iodine has been engaged.

  • Carboxylic Acid (C-1): Serves as a directing group or can be converted to esters/amides for solubility modulation.

Hazard Profiling & Risk Assessment

Standard GHS classifications are derived from structural analogs and functional group analysis due to the specialized nature of this intermediate.

Core Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2][3][4]Acidic functionality protonates tissue; lipophilic halogens facilitate dermal absorption.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][4]Direct acidic attack on corneal proteins; micro-crystalline abrasion.
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4]Inhalation of dust irritates mucous membranes via local pH drop.
Technical Safety Insights (The "Why" Behind the Protocol)
  • Photolytic Dehalogenation: The Carbon-Iodine (C-I) bond is weak (~57 kcal/mol) and susceptible to homolytic cleavage upon exposure to UV/visible light. This generates radical species and free iodine (

    
    ), which is corrosive and an oxidizer. Implication:  Old or improperly stored samples may contain free iodine, increasing the inhalation hazard.
    
  • Acidic Corrosivity: While technically an "irritant," benzoic acid derivatives can sublime or dust easily. In a drug development context, sensitization is a risk.[5]

Storage & Stability Protocols

Objective: Prevent photolytic degradation and hydrolysis.

Environmental Controls[1]
  • Temperature: Store at 2–8°C (Refrigerated). Lower temperatures retard the kinetics of spontaneous deiodination.

  • Light: Strictly Amber Glass or foil-wrapped containers. The C-I bond is photosensitive.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[6] While the acid is stable to air, the aryl iodide moiety can degrade over months in the presence of oxygen and light.

Shelf-Life Monitoring

Check for discoloration . Pure compound is typically an off-white to pale yellow solid. A shift to brown/orange indicates the liberation of elemental iodine (


).

Operational Handling: Synthesis & Workflow

Directive: Use the reactivity hierarchy to dictate handling order.

Workflow Visualization: Orthogonal Reactivity

The following diagram illustrates the logical flow of handling this compound in a synthesis campaign, prioritizing the stability of the Iodine atom.

ReactivityWorkflow cluster_safety Critical Control Points Compound 2-Bromo-5-iodo-4-methoxybenzoic acid Weighing Weighing: Amber Vials, Low Light Compound->Weighing < 15 min exposure Storage Storage: 4°C, Dark, Argon Storage->Compound Retrieval Reaction1 Step 1: Iodide Coupling (Suzuki/Sonogashira @ RT) Weighing->Reaction1 Selective Activation (C-I) Reaction2 Step 2: Bromide Coupling (High Temp/Special Ligand) Reaction1->Reaction2 Sequential Activation (C-Br) Waste Halogenated Waste Stream Reaction2->Waste Disposal

Caption: Sequential activation workflow leveraging the reactivity difference between C-I and C-Br bonds.

Experimental Best Practices
  • Weighing: Do not use metal spatulas if the compound is slightly discolored (iodine reacts with metals). Use porcelain or glass spatulas.

  • Solvent Selection: Avoid acetone or ketones if strong bases are present, as alpha-halogenation can occur. Preferred solvents: DMF, DMSO, or DCM.

  • Quenching: If the reaction turns purple (iodine release), wash the organic phase with 10% Sodium Thiosulfate (

    
    ) to reduce free iodine back to iodide.
    

Emergency Response & Spill Management

Exposure Scenarios
RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 mins; lift eyelids.[1][2]Acidic residues can bind to corneal proteins; immediate dilution is critical to prevent opacity.
Skin Contact Wash with soap/water; do not use ethanol.Ethanol increases skin permeability, potentially driving the halogenated compound deeper into the dermis.
Inhalation Move to fresh air; monitor for 48 hrs.Delayed pulmonary edema is rare but possible with halogenated irritants.
Spill Cleanup Decision Tree

A systematic approach to cleaning up solid spills of halogenated acids.

SpillResponse Start Spill Detected Assess Is powder dry or wet? Start->Assess Dry Dry Powder Assess->Dry Wet Solution/Wet Assess->Wet Sweep Gently Sweep/Scoop Avoid Dust Generation Dry->Sweep Absorb Absorb with Vermiculite or Sand Wet->Absorb Neutralize Wipe surface with 1% NaHCO3 (Baking Soda) Sweep->Neutralize Absorb->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Caption: Protocol for mitigating exposure during spill cleanup of acidic halogenated solids.

Personal Protective Equipment (PPE) Matrix

CategoryRecommendationTechnical Justification
Gloves Nitrile (Double gloving recommended) Halogenated aromatics can permeate latex. Double gloving provides a visual tear indicator and permeation buffer.
Respiratory N95 or P100 (if dusting) Particle filtration is required. If heating or large scale, use a half-mask with Organic Vapor/Acid Gas cartridges.
Eye Protection Chemical Goggles Safety glasses are insufficient for acidic dusts which can bypass side-shields.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13450755 (Analog: 4-Bromo-2-methoxybenzoic acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

pKa values and acidity of 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the acidity, structural electronics, and determination protocols for 2-Bromo-5-iodo-4-methoxybenzoic acid . It is designed for researchers in medicinal chemistry and analytical development who require high-fidelity data for lead optimization and formulation.

Acidity, Electronic Structure, and Determination Protocols[1][2]

Executive Summary

2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) is a polysubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of urolithin derivatives and other bioactive heterocycles. Its physicochemical behavior is dominated by the ortho-effect of the bromine atom, which significantly enhances acidity compared to the parent benzoic acid.

  • Predicted pKa: 2.65 ± 0.15

  • Dominant Electronic Factor: Steric inhibition of resonance (Ortho-Bromo) combined with inductive withdrawal (Meta-Iodo).

  • Key Application: Intermediate for Suzuki-Miyaura coupling and SNAr reactions in drug discovery.

Structural Analysis & Theoretical pKa Calculation

To accurately predict the pKa without direct experimental data, we employ a Hammett-Taft additive model anchored by the known value of 2-bromobenzoic acid. This approach isolates the massive steric influence of the ortho-substituent before applying linear free-energy relationships (LFER) for the remaining groups.

2.1 The Electronic Landscape

The acidity of this molecule is a vector sum of three distinct electronic forces:

  • Ortho-Bromo Effect (C2): The bulky bromine atom forces the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance prevents the phenyl ring from donating electron density into the carbonyl, destabilizing the acid form and stabilizing the carboxylate anion.

    • Impact: Major reduction in pKa (Acid strengthening).

  • Meta-Iodo Effect (C5): Iodine is electronegative relative to carbon. Located at the meta position, it exerts a pure inductive electron-withdrawing effect (-I) .

    • Impact: Moderate reduction in pKa (Acid strengthening).

  • Para-Methoxy Effect (C4): Typically, a para-methoxy group is a strong resonance donor (+R), which would weaken the acid. However, the out-of-plane twisting caused by the ortho-bromine significantly dampens this resonance transmission.

    • Impact: The expected pKa increase (weakening) is attenuated; the group acts only weakly electron-donating or even inductively withdrawing.

2.2 Quantitative Prediction (Hammett Equation)

We calculate the theoretical pKa using 2-bromobenzoic acid as the reference baseline to account for the ortho-effect artifact.

  • Base pKa (Benzoic Acid): 4.20[1]

  • Reference pKa (2-Bromobenzoic Acid): 2.85 (Experimental anchor)[2]

Calculation:



Where


 (reaction constant) for benzoic acid ionization is 1.00.
SubstituentPositionElectronic EffectHammett Constant (

)
Net Contribution
-I (Iodo) Meta (C5)Inductive Withdrawal

-0.35 (Acidifying)
-OCH

Para (C4)Resonance Donation

+0.27 (Basifying)
Correction --Resonance Inhibition

-0.15 (Acidifying)

Predicted Value:




Experimental Determination Protocol

For drug development applications, theoretical values must be validated. The following protocol outlines a Potentiometric Titration workflow, the gold standard for pKa determination of low-solubility organic acids.

3.1 Reagents & Setup
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 0.1 M KCl ionic strength adjuster (ISA). Due to low aqueous solubility, a co-solvent method (Methanol/Water) is required.

  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

3.2 The Yasuda-Shedlovsky Extrapolation

Since the compound is lipophilic, pKa is measured in varying fractions of methanol (20%, 30%, 40%, 50%) and extrapolated to 0% organic solvent.

Workflow Diagram:

pKa_Protocol Start Sample Preparation Weigh 5-10 mg of Compound Dissolve Dissolve in MeOH/Water Mixtures (3 ratios: 30%, 40%, 50% MeOH) Start->Dissolve Titrate Potentiometric Titration Add 0.1M NaOH in 5 µL increments Dissolve->Titrate Blank Run Blank Titration (Solvent only) Blank->Titrate Correction Data Record pH vs. Volume Identify Inflection Point Titrate->Data Calc Calculate psKa (Apparent pKa in solvent) Data->Calc Yasuda Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs. 1/Dielectric Const. Calc->Yasuda Result Extrapolate to 0% Solvent Determine Aqueous pKa Yasuda->Result

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of lipophilic benzoic acid derivatives.

3.3 Data Processing
  • Gran Plot: Use a Gran plot to precisely locate the equivalence point (

    
    ).
    
  • Half-Neutralization: At

    
    , 
    
    
    
    (Henderson-Hasselbalch approximation).
  • Extrapolation Equation:

    
    
    Plot 
    
    
    
    against the reciprocal of the dielectric constant (
    
    
    ). The y-intercept (
    
    
    ) allows calculation of the aqueous pKa.
Synthesis & Impurity Profile

The pKa measurement is highly sensitive to impurities, particularly regioisomers which have vastly different acidity profiles. The synthesis typically proceeds via bromination of a precursor, where directing group effects are critical.

4.1 Likely Synthetic Route

The most robust route involves the bromination of 3-iodo-4-methoxybenzoic acid or the iodination of 2-bromo-4-methoxybenzoic acid.

Synthesis SM 2-Bromo-4-methoxybenzoic acid (Starting Material) Inter Intermediate Complex SM->Inter + I+ source Reagent NIS / TFA (Electrophilic Iodination) Product 2-Bromo-5-iodo-4-methoxybenzoic acid (Target) Inter->Product Major (Steric/Electronic direction) Impurity 3-Iodo isomer (Regioimpurity) Inter->Impurity Minor

Figure 2: Electrophilic aromatic substitution pathway. The directing power of the methoxy group (ortho-para director) competes with the steric hindrance of the existing bromine.

4.2 Impurity Impact on Acidity
  • Unreacted Starting Material (2-Bromo-4-methoxybenzoic acid): pKa ~3.0. Presence will shift the observed equivalence point and flatten the titration curve.

  • Regioisomers: If iodine adds at the 3-position (less likely due to steric crowding between Br and OMe), the pKa would shift lower due to the "buttressing effect" of adjacent halogens.

Solubility & Formulation Implications

Understanding the pKa allows for precise solubility profiling.

  • Intrinsic Solubility (

    
    ):  Predicted to be very low (< 50 µg/mL) due to the lipophilic halogen core.
    
  • pH-Dependent Solubility (

    
    ): 
    
    
    
    
  • Formulation Strategy:

    • At pH 1.2 (Gastric): The molecule is neutral and insoluble.

    • At pH 7.4 (Plasma): With a pKa of ~2.65, the molecule will be >99.9% ionized (anionic form).

    • Salt Selection: The sodium or potassium salt will be highly soluble and is the recommended form for solid oral dosage forms to ensure rapid dissolution.

References
  • Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds. benzene Derivatives.[2][3][4][5][6][7] Journal of the American Chemical Society, 59(1), 96–103. Link

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some mono-substituted benzoic acids. Journal of the Chemical Society, 644-649. (Establishes 2-bromobenzoic acid pKa baseline).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromobenzoic acid.[2][8][9][10][11] Link

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols for 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the selective functionalization of 2-Bromo-5-iodo-4-methoxybenzoic acid via Suzuki-Miyaura cross-coupling, designed for chemists in pharmaceutical and materials science research. This document provides a detailed overview of the principles of chemoselectivity, step-by-step protocols for sequential arylation, and expert insights into optimizing these critical C-C bond-forming reactions.

Introduction: The Strategic Value of 2-Bromo-5-iodo-4-methoxybenzoic Acid

2-Bromo-5-iodo-4-methoxybenzoic acid is a highly valuable, multi-functional building block in organic synthesis. Its utility stems from the presence of three distinct functional handles: a carboxylic acid and two different halogen atoms (iodine and bromine) on an electron-rich aromatic ring. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a predictable and stepwise introduction of molecular diversity.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] This guide details the strategic application of the Suzuki-Miyaura reaction to selectively functionalize 2-Bromo-5-iodo-4-methoxybenzoic acid, first at the more reactive iodine position, followed by a subsequent coupling at the bromine position.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a sequential cross-coupling strategy hinges on the principle of chemoselectivity. In the context of the Suzuki-Miyaura reaction, the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] The propensity of an aryl halide to undergo this step is inversely related to the carbon-halogen bond dissociation energy.

The established order of reactivity for aryl halides is: R-I > R-Br >> R-Cl [1][5]

This reactivity gradient is the foundation of our protocol. The C-I bond is significantly weaker and more polarizable than the C-Br bond, allowing a palladium(0) catalyst to insert selectively into the C-I bond under carefully controlled, milder conditions. This leaves the C-Br bond intact for a second, distinct coupling reaction, which typically requires more forcing conditions (e.g., higher temperatures or more active catalysts).

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Selective Oxidative Addition pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation (R'-B(OH)2 / Base) pd2_trans->pd0 product Ar-R' pd2_trans->product Reductive Elimination start 2-Bromo-5-iodo- 4-methoxybenzoic acid path_I C-I Bond (Lower Bond Energy) FASTER start->path_I Pd(0) Mild Conditions path_Br C-Br Bond (Higher Bond Energy) SLOWER start->path_Br Pd(0) Harsh Conditions

Figure 1: The Principle of Chemoselective Suzuki-Miyaura Coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Iodo Position

This protocol is optimized for the selective arylation at the C-I bond, leveraging its higher reactivity. Milder conditions are employed to prevent competitive coupling at the C-Br position.

Experimental Workflow

Figure 2: Workflow for Selective Mono-Arylation at the C-I Position.

Reagents and Materials
ReagentPurposeTypical Amount (Equivalents)Notes
2-Bromo-5-iodo-4-methoxybenzoic acidStarting Material1.0The limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.3A slight excess ensures complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is often effective for this selective transformation. Other catalysts like PdCl₂(dppf) can also be used.
Base (e.g., K₂CO₃ or Na₂CO₃)Activator2.5 - 3.0An inorganic base is required for the transmetalation step. At least 2 equivalents are needed to neutralize the benzoic acid and the boronic acid by-product.[6]
Solvent System (e.g., 1,4-Dioxane/H₂O)Reaction Medium-A 4:1 to 5:1 mixture is common. Water is crucial for dissolving the base and facilitating the catalytic cycle.[7][8]
Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water, to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up (Aqueous): Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of 2-3. This protonates the carboxylic acid, making it soluble in organic solvents. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryl-4-methoxybenzoic acid.

Protocol 2: Suzuki-Miyaura Coupling at the C-2 Bromo Position

This protocol is designed for the functionalization of the less reactive C-Br bond on the product obtained from Protocol 1. More forcing conditions are generally required.

Experimental Workflow

Figure 3: Workflow for Subsequent Arylation at the C-Br Position.

Reagents and Materials
ReagentPurposeTypical Amount (Equivalents)Notes
2-Bromo-5-aryl-4-methoxybenzoic acidStarting Material1.0The product from the first coupling reaction.
Arylboronic AcidCoupling Partner1.3 - 1.5A larger excess may be needed to drive the reaction to completion.
Palladium Pre-catalyst (e.g., Pd(OAc)₂)Catalyst Source0.03 - 0.05 (3-5 mol%)Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[9]
Ligand (e.g., SPhos, XPhos)Activating Ligand0.06 - 0.10 (6-10 mol%)Bulky, electron-rich phosphine ligands are essential for activating the less reactive C-Br bond. They promote the oxidative addition step and stabilize the catalytic species.[10]
Base (e.g., K₃PO₄)Activator3.0A stronger base like potassium phosphate is often more effective for coupling aryl bromides.
Solvent System (e.g., Toluene/H₂O)Reaction Medium-Toluene or 1,4-dioxane can be used, often at higher temperatures.
Step-by-Step Protocol
  • Vessel Preparation: To a microwave vial or a sealed tube equipped with a magnetic stir bar, add 2-bromo-5-aryl-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add the second arylboronic acid (1.4 eq), potassium phosphate (K₃PO₄, 3.0 eq), the palladium precatalyst (Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., SPhos, 0.10 eq).

  • Solvent Addition: Add the solvent (e.g., 1,4-dioxane/water 5:1) to achieve a concentration of ~0.1 M.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction to 100-110 °C. If using a microwave reactor, typical conditions might be 120 °C for 30-60 minutes. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification: Follow the identical work-up, acidification, extraction, and purification steps as outlined in Protocol 1 to isolate the final 2,5-diaryl-4-methoxybenzoic acid product.

Troubleshooting and Key Considerations

  • Presence of the Carboxylic Acid: The free carboxylic acid can sometimes complicate the reaction. The carboxylate formed under basic conditions can alter solubility or coordinate to the palladium center, potentially inhibiting the catalyst.[11] Using at least 2-3 equivalents of a mild base like K₂CO₃ is crucial. If issues persist, protecting the carboxylic acid as a methyl or ethyl ester prior to coupling is a reliable strategy. The ester can be hydrolyzed in a final step.

  • Low Yields or Stalled Reactions: For the C-Br coupling, catalyst and ligand choice is paramount. If a reaction with a standard catalyst like Pd(PPh₃)₄ stalls, switching to a more active system with a bulky, electron-rich ligand (e.g., Buchwald-type ligands like SPhos or XPhos) and a stronger base (K₃PO₄) is recommended.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess (1.1-1.3 eq) of the boronic acid, rather than a large excess, can help minimize this. Ensuring a thoroughly deoxygenated environment is also critical.

  • Debromination/Deiodination: Reductive dehalogenation can occur as a side reaction. This is often a sign of catalyst decomposition or the presence of protic sources under non-optimal conditions. Ensuring the reaction is anhydrous (other than the required water in the solvent system) and properly degassed can mitigate this issue.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 13, 2024, from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite - CORE. (n.d.). Retrieved February 13, 2024, from [Link]

  • Palladium Catalysts for Cross-Coupling Reactions - Aure Chemical. (2026, February 13). Retrieved February 13, 2024, from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). Retrieved February 13, 2024, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021, December 29). Retrieved February 13, 2024, from [Link]

  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Publications. (2009, March 6). Retrieved February 13, 2024, from [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. (n.d.). Retrieved February 13, 2024, from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). Retrieved February 13, 2024, from [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (2024, July 23). Retrieved February 13, 2024, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import - Semantic Scholar. (2016, August 9). Retrieved February 13, 2024, from [Link]

Sources

Application Note & Protocol: Selective Sonogashira Coupling of 2-Bromo-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Chemoselectivity in Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This powerful transformation, typically co-catalyzed by palladium and copper complexes, is conducted under mild conditions, making it indispensable for the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[1][4][5]

This guide focuses on a specialized application: the selective Sonogashira coupling of a dihalogenated aromatic substrate, 2-Bromo-5-iodo-4-methoxybenzoic acid . The presence of two different halogen atoms—iodine and bromine—on the same aromatic ring presents a unique opportunity for chemoselective functionalization. The significant difference in reactivity between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows for the precise, stepwise introduction of molecular complexity. This protocol will detail the conditions necessary to achieve selective alkynylation at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

The Mechanistic Basis for Chemoselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is critical to controlling the reaction's selectivity.

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. This is typically the rate-determining step and the source of the reaction's chemoselectivity. The reactivity of aryl halides towards oxidative addition follows the order: I > Br > Cl.[4][8] The C-I bond is weaker and more polarizable than the C-Br bond, allowing it to react preferentially with the palladium catalyst, especially under mild conditions (e.g., room temperature).[4][9]

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[4] This species then undergoes transmetalation with the aryl-palladium(II) complex generated in the palladium cycle.

  • Reductive Elimination : The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst.

By controlling the reaction temperature and catalyst system, we can exploit the kinetic difference in the oxidative addition step to ensure the reaction occurs exclusively at the iodo-substituent.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L)₂-I Pd0->ArPdX Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)(L)₂-C≡CR ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR (Product) ArPdAlkyne->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Deprotonation BaseHX Base-H⁺X⁻ CuAcetylide->ArPdX ArI 2-Bromo-5-iodo-Ar-COOH (Reacts Preferentially) ArI->ArPdX Alkyne H-C≡CR Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide Workflow_Diagram start Start: Reagent Preparation setup Assemble Flask: Substrate, Pd Catalyst, CuI start->setup inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert addition Add Degassed Solvent, Base, and Alkyne inert->addition reaction Stir at Room Temperature addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Acidify, Extract monitor->workup Complete purify Column Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis end End: Pure Product analysis->end

Sources

Regioselective functionalization of iodine in 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Functionalization of 2-Bromo-5-iodo-4-methoxybenzoic Acid

Introduction

Polyhalogenated aromatic compounds are invaluable building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The ability to selectively functionalize one halogen atom in the presence of others unlocks immense potential for molecular diversification, allowing for the sequential and controlled introduction of different substituents. This guide focuses on a particularly useful scaffold: 2-Bromo-5-iodo-4-methoxybenzoic acid . The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a strategic handle for synthetic chemists. This document provides a detailed exploration of the principles and protocols for achieving highly regioselective functionalization at the C-5 iodine position, while leaving the C-2 bromine atom intact for subsequent transformations.

The Principle of Regioselectivity: A Tale of Two Halogens

The successful regioselective functionalization of 2-Bromo-5-iodo-4-methoxybenzoic acid hinges on the inherent differences in the reactivity of the C-I and C-Br bonds, particularly in palladium-catalyzed cross-coupling reactions.

The Decisive Step: Oxidative Addition

The generally accepted mechanism for popular cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig involves a catalytic cycle centered on a palladium complex. The first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) species.[4][5] During this step, the palladium atom inserts itself into the carbon-halogen bond.

The rate of this oxidative addition is heavily influenced by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.

  • C-I Bond: ~272 kJ/mol

  • C-Br Bond: ~332 kJ/mol

  • C-Cl Bond: ~397 kJ/mol

This disparity in bond strength means that the Pd(0) catalyst will react preferentially and at a much faster rate with the more labile C-I bond.[6][7] By carefully controlling reaction conditions—such as temperature and reaction time—it is possible to achieve complete conversion at the C-I position with minimal to no reaction at the C-Br site. This established reactivity trend (I > Br > OTf > Cl) is the cornerstone of selective synthesis on polyhalogenated arenes.[8][9]

The workflow for achieving this selectivity is conceptually straightforward, as illustrated below.

G cluster_0 Regioselective Functionalization Workflow Start 2-Bromo-5-iodo-4- methoxybenzoic acid Condition Select Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Condition Reaction Pd(0) Catalyst + Ligand, Base, Solvent Condition->Reaction Selectivity Preferential Oxidative Addition at the Weaker C-I Bond Reaction->Selectivity Product 5-Functionalized-2-bromo-4- methoxybenzoic acid Selectivity->Product NextStep C-Br bond remains for subsequent reactions Product->NextStep

Caption: General workflow for selective C-I bond functionalization.

Protocols for Regioselective Reactions

The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific coupling partner and laboratory conditions. It is crucial to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction, as Pd(0) catalysts are sensitive to oxygen.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol achieves the formation of a new C-C bond by coupling the aryl iodide with a boronic acid or ester, yielding a biaryl compound.

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents), aqueous solution (e.g., 2M)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water). The concentration is typically 0.1 M with respect to the starting aryl halide.

  • Add the aqueous K₂CO₃ solution (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the 5-aryl-2-bromo-4-methoxybenzoic acid.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for coupling with both aryl iodides and bromides.[8] However, under these mild conditions (80 °C), its reactivity is significantly higher towards the C-I bond.[9]

  • Base/Solvent: The use of a moderately strong inorganic base like K₂CO₃ in an aqueous/organic solvent mixture is standard for Suzuki couplings, facilitating the crucial transmetalation step.[8]

Protocol 2: Regioselective Sonogashira Coupling

This protocol enables the formation of a C-C triple bond by coupling the aryl iodide with a terminal alkyne. This reaction is exceptionally selective for the C-I bond.[10][11]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Terminal Alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Tetrahydrofuran (THF) (Co-solvent, optional)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed TEA or DIPA. If the starting material has poor solubility, a co-solvent like THF can be added.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature for 8-24 hours. The high reactivity of aryl iodides in Sonogashira coupling often allows the reaction to proceed without heating.[10][12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 5-alkynyl-2-bromo-4-methoxybenzoic acid.

Causality Behind Choices:

  • Catalyst System: The classic Sonogashira system uses a Pd(II) precatalyst which is reduced in situ, along with a Cu(I) co-catalyst. The copper acetylide intermediate is key to the catalytic cycle.[10][11]

  • Selectivity: The reactivity difference between C-I and C-Br is particularly pronounced in Sonogashira couplings, allowing for excellent regioselectivity even at room temperature.[10]

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond, coupling the aryl iodide with a primary or secondary amine.

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos or SPhos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene or 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • To a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., XPhos, 0.045 eq), and the base (e.g., NaOtBu, 2.0 eq).

  • In a separate flask, dissolve 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq) and the amine (1.2 eq) in the anhydrous, degassed solvent.

  • Transfer the solution of the substrate and amine to the flask containing the catalyst and base.

  • Seal the vessel and heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract with ethyl acetate. The carboxylic acid group may require pH adjustment for efficient extraction.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are crucial for the Buchwald-Hartwig amination.[5] They promote the rates of both oxidative addition and the final reductive elimination step, which forms the C-N bond.[4][5]

  • Base: A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13] The general reactivity order for the aryl halide in this reaction is also I > Br > Cl.[4]

Data and Workflow Summary

The choice of reaction depends on the desired final product. The following diagram and table summarize the decision-making process and typical reaction parameters.

G cluster_1 Decision Matrix for C-I Functionalization DesiredBond What bond do you want to form at the C-5 position? Bond_CC_Biaryl C-C (Biaryl) DesiredBond->Bond_CC_Biaryl Bond_CC_Alkyne C-C (Alkyne) DesiredBond->Bond_CC_Alkyne Bond_CN_Amine C-N (Amine) DesiredBond->Bond_CN_Amine Reaction_Suzuki Use Suzuki-Miyaura Coupling Protocol Bond_CC_Biaryl->Reaction_Suzuki Reaction_Sonogashira Use Sonogashira Coupling Protocol Bond_CC_Alkyne->Reaction_Sonogashira Reaction_BH Use Buchwald-Hartwig Coupling Protocol Bond_CN_Amine->Reaction_BH

Caption: Choosing the right protocol for the desired bond formation.

Table 1: Comparison of Regioselective Coupling Reactions

FeatureSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp)C(sp²)-N
Coupling Partner Boronic Acid / EsterTerminal AlkynePrimary/Secondary Amine
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / Buchwald Ligand
Typical Base K₂CO₃, Cs₂CO₃TEA, DIPANaOtBu, Cs₂CO₃, K₃PO₄
Typical Temp. 60 - 100 °CRoom Temp - 60 °C80 - 110 °C
Key Advantage Wide availability of boronic acidsVery mild conditions, high selectivityAccess to crucial C-N linkages

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Lack of Selectivity (Reaction at C-Br)Temperature too high; Reaction time too long; Highly active catalyst/ligand system.Lower the reaction temperature. Monitor carefully and stop the reaction once the C-I starting material is consumed. Use a less electron-rich or bulky ligand.
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Inappropriate base or ligand.Ensure all reagents are pure and solvents are anhydrous/degassed. Use a fresh bottle of catalyst. Screen different ligands and bases. For Suzuki, ensure the boronic acid is not degraded.
Protodehalogenation (Halogen replaced by H)Presence of water or other proton sources; Side reaction from the base.Ensure strictly anhydrous conditions. Use a different, less-coordinating base.
"Halogen Dance" Use of very strong organolithium or amide bases.This is an organometallic process where halogens migrate.[14][15] It is unlikely under typical Pd-catalyzed conditions but be mindful if exploring alternative non-catalyzed routes.

Conclusion

2-Bromo-5-iodo-4-methoxybenzoic acid is a highly adaptable synthetic intermediate. The significant difference in the bond dissociation energies of the C-I and C-Br bonds provides a reliable handle for regioselective functionalization. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations under controlled conditions, chemists can selectively elaborate the C-5 position. This preserves the C-2 bromine for subsequent diversification, enabling a streamlined and efficient approach to the synthesis of complex, highly substituted aromatic molecules for a wide range of applications.

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  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Supporting Information: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

  • MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromo-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity through Selective Cross-Coupling

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A particularly valuable substrate in this field is 2-bromo-5-iodo-4-methoxybenzoic acid. Its dihalogenated nature, featuring both bromine and iodine substituents, presents a unique opportunity for sequential and site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more susceptible to oxidative addition to a palladium(0) center, allows for a stepwise introduction of diverse molecular fragments.[4][5] This application note provides a detailed guide to leveraging this reactivity, offering insights into the mechanistic underpinnings and practical protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of this versatile building block.

The Principle of Chemoselective Reactivity

The ability to selectively functionalize one halogen site in the presence of another is the key to the synthetic utility of 2-bromo-5-iodo-4-methoxybenzoic acid. This chemoselectivity is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more readily cleaved during the oxidative addition step of the catalytic cycle. This intrinsic reactivity difference can be further enhanced by careful selection of reaction parameters, including the palladium catalyst, ligands, base, and solvent. By controlling these factors, researchers can achieve high selectivity for the initial coupling at the iodo position, leaving the bromo position available for a subsequent, different cross-coupling reaction. This stepwise approach enables the efficient and controlled synthesis of highly substituted and complex aromatic compounds.[6]

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-I(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures which are prevalent in many pharmaceutical compounds.[3][7] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[7] In the case of 2-bromo-5-iodo-4-methoxybenzoic acid, the selective coupling at the iodo-position can be achieved with high efficiency.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial oxidative addition of the aryl iodide to the Pd(0) catalyst is generally the rate-determining step and proceeds much faster for the C-I bond than the C-Br bond.[8] The choice of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[1] Bulky and electron-rich phosphine ligands are often employed to enhance catalytic activity.[9] The base plays a critical role in the transmetalation step by activating the boronic acid.[7]

Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-5-iodo-4-methoxybenzoic acid (1 equivalent), the desired arylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (0.02-0.05 equivalents), and K₂CO₃ (3 equivalents).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask via syringe. The typical concentration is 0.1 M with respect to the starting aryl halide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-bromo-5-aryl-4-methoxybenzoic acid.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Typical Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-10085-95>95:5
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10090-98>98:2
PdCl₂(dppf)dppfCs₂CO₃DMF9088-96>97:3

Application 2: Heck Reaction for the Synthesis of Substituted Alkenes

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[10] This reaction is particularly useful for the introduction of vinyl groups onto aromatic rings.

Mechanistic Considerations

The Heck reaction mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle.[11] Following the selective oxidative addition at the C-I bond, the resulting arylpalladium intermediate undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium species. The base then regenerates the active Pd(0) catalyst.[11] The choice of base and ligand can influence the efficiency and regioselectivity of the reaction.[10]

Protocol: Selective Heck Reaction at the Iodo-Position

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)

  • P(o-tol)₃ (Tri(o-tolyl)phosphine) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-iodo-4-methoxybenzoic acid (1 equivalent) in DMF or MeCN. Add the alkene (1.5 equivalents), triethylamine or DIPEA (2 equivalents), P(o-tol)₃ (0.04-0.10 equivalents), and finally Pd(OAc)₂ (0.02-0.05 equivalents).

  • Reaction: Heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Heck Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Typical Yield (%)Selectivity (I vs. Br)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12075-90>95:5
PdCl₂(PPh₃)₂PPh₃K₂CO₃MeCN80-10070-85>90:10
Herrmann's catalyst-NaOAcNMP120-14080-92>95:5

Application 3: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.[12]

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[4] The palladium catalyst activates the aryl halide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium complex.[12] Reductive elimination then yields the arylalkyne product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[13][14]

Diagram: Sonogashira Catalytic Cycles

Sonogashira Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR (Product) Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination H-C≡CR H-C≡CR (Alkyne) Cu(I) Cu(I) H-C≡CR->Cu(I) Base Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) To Pd Cycle

Caption: Interconnected catalytic cycles in the copper-co-catalyzed Sonogashira reaction.

Protocol: Selective Copper-Free Sonogashira Coupling at the Iodo-Position

Materials:

  • 2-Bromo-5-iodo-4-methoxybenzoic acid

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (2 mol%)

  • Diisopropylamine (DIPA) or Piperidine

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromo-5-iodo-4-methoxybenzoic acid (1 equivalent) and Pd(PPh₃)₂Cl₂ (0.02 equivalents).

  • Solvent and Base Addition: Add degassed THF or DMF, followed by the amine base (e.g., DIPA or piperidine, which can often serve as both the base and part of the solvent system).

  • Alkyne Addition: Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: The reaction is often run at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. Completion is typically observed within 2-8 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Summary: Representative Sonogashira Coupling Conditions
CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)Selectivity (I vs. Br)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-5080-95>98:2
Pd(OAc)₂/PPh₃-PiperidineDMFRT-6085-95>97:3
PdCl₂(dppf)CuIDIPAToluene60-8082-93>96:4

Conclusion

2-Bromo-5-iodo-4-methoxybenzoic acid is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for highly selective palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can achieve efficient and site-selective Suzuki-Miyaura, Heck, and Sonogashira couplings at the iodo-position. The protocols and data presented in this application note provide a solid foundation for drug development professionals and synthetic chemists to unlock the full potential of this powerful synthetic intermediate.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. BenchChem Technical Support Center.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Ying, X., Li, Y., Li, L., & Li, C. (2023). Nickel-Catalyzed C−I-Selective C(sp)−C(sp) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.
  • Wikipedia. (n.d.). Heck reaction.
  • Cravotto, G., Orio, L., & Palmisano, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 396–403.
  • Jana, S., & Guin, J. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1619–1625.
  • Sharma, I., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(48), 11215-11219.
  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • BenchChem. (2025).
  • Wipf Group. (2007, January 30). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Kümmerle, A. E., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 275-280.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Basavaraju, K. C., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1779-1801.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Dalton Transactions, 41(33), 9947-9964.
  • Ito, H., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science, 10(31), 7384-7389.
  • Hudson, J. B., & Ganton, M. D. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2007(16), 113-120.
  • Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2656–2664.
  • Reddy, C. R., & Kumar, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268–298.
  • MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662–3670.
  • Beier, P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2656–2664.

Sources

Troubleshooting & Optimization

Optimizing catalyst selection for 2-Bromo-5-iodo-4-methoxybenzoic acid substrates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Catalyst Selection for 2-Bromo-5-iodo-4-methoxybenzoic Acid Substrates

Executive Summary

This guide addresses the chemoselective functionalization of 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) . The unique substitution pattern—a reactive iodo group at C5 (ortho to an electron-donating methoxy group) and a sterically hindered bromo group at C2 (ortho to the carboxylate)—presents a dichotomy in reactivity.

Successful optimization relies on exploiting the bond dissociation energy gap between C–I and C–Br while managing the electronic deactivation caused by the C4-methoxy group. This guide prioritizes a "Protection


 C5-Selective Coupling 

C2-Coupling" workflow to maximize yield and purity.

Module 1: Substrate Preparation & Protection

Q: Why do I observe rapid catalyst decomposition (Pd black formation) when coupling the free acid? A: The free carboxylic acid at C1 can coordinate to Palladium(II) intermediates, displacing phosphine ligands and leading to the formation of inactive Pd-aggregates. Furthermore, the acidic proton can quench reactive organometallic nucleophiles (e.g., Grignard or Zinc reagents).

Protocol: Methyl Ester Protection Before attempting cross-coupling, convert the acid to its methyl ester. This sterically locks the C2-position and prevents catalyst poisoning.

  • Dissolution: Dissolve 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add

    
     (1.5 equiv). Stir for 15 min at RT.
    
  • Alkylation: Dropwise add Iodomethane (MeI, 1.2 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water, extract with EtOAc. The ester is typically obtained as a white solid after concentration.

Technical Insight: The methyl ester also serves as a diagnostic handle in NMR, simplifying the monitoring of subsequent coupling steps (distinct singlet


3.9 ppm).

Module 2: Chemoselective C5-Iodo Functionalization

Q: How do I couple at the C5-Iodo position without touching the C2-Bromo group? A: You must exploit the rate of oxidative addition (


). The C–I bond (

) undergoes oxidative addition significantly faster than the C–Br bond (

). To maintain this selectivity:
  • Use mild bases (Carbonates vs. Phosphates/Alkoxides).[1]

  • Control Temperature (Keep

    
     60°C).
    
  • Ligand Selection: Use ligands with moderate bite angles that do not excessively activate the metal center.

Recommended Catalyst System: Suzuki-Miyaura

ComponentRecommendationRationale
Catalyst

Bidentate ferrocenyl ligand prevents ligand dissociation, stabilizing the Pd(II) species without overheating.
Loading 2–3 mol%Sufficient for Iodo-activation; minimizes cost.
Base

(2M aq.)
Mild enough to activate the boronic acid but slow to promote C–Br insertion.
Solvent DME/Water (4:1)Excellent solubility for the polar ester; promotes transmetallation.
Conditions 40–60°C, 4–6 hoursLow temperature prevents activation of the C2-Br bond.

Step-by-Step Protocol:

  • Charge flask with Methyl 2-bromo-5-iodo-4-methoxybenzoate (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.03 equiv).
    
  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed DME and 2M

    
    .
    
  • Heat to 50°C.

  • Stop Point: Quench immediately upon consumption of starting material to prevent "over-coupling" at the C2 position.

Module 3: Addressing Steric Hindrance at C2-Bromo

Q: The C2-Bromo position is unreactive after C5 functionalization. How do I force this coupling? A: The C2-Br is deactivated by two factors:

  • Steric Hindrance: It is sandwiched between the ester (C1) and the newly added group (C5) if the C5 group is bulky.

  • Electronic Crowding: The C4-Methoxy group is meta to the bromide, but the overall ring is electron-rich.

Solution: Switch to Buchwald-Type Ligands (Dialkylbiarylphosphines). These bulky, electron-rich ligands facilitate oxidative addition into hindered halides and promote reductive elimination.

Recommended Catalyst System: C2-Activation

ComponentRecommendationRationale
Pre-Catalyst XPhos Pd G3 or SPhos Pd G3 Rapidly generates monoligated Pd(0) species active for hindered substrates.
Base

(3.0 equiv)
Stronger base required to drive the transmetallation in hindered environments.
Solvent Toluene or 1,4-DioxaneNon-polar/aprotic solvents allow higher temperatures (

).

Visualization: Selectivity & Workflow Logic

The following diagram illustrates the decision matrix for catalyst selection based on the target site.

G Start Substrate: 2-Bromo-5-iodo-4-methoxybenzoic acid Step1 Step 1: Esterification (MeI, K2CO3) Start->Step1 Protect Acid Decision Target Site? Step1->Decision PathC5 C5-Iodo (Kinetic Control) High Reactivity / Low Sterics Decision->PathC5 First Coupling PathC2 C2-Bromo (Thermodynamic Control) Low Reactivity / High Sterics Decision->PathC2 Second Coupling CatC5 Catalyst: Pd(dppf)Cl2 Temp: 50°C Base: Na2CO3 PathC5->CatC5 Use Mild System CatC2 Catalyst: XPhos Pd G3 Temp: 100°C Base: K3PO4 PathC2->CatC2 Use Bulky/Active System CatC5->CatC2 Sequential Workflow Product Final Bis-Functionalized Scaffold CatC2->Product

Caption: Workflow for sequential functionalization. C5-Iodo is targeted first under mild conditions to preserve the C2-Bromo handle for subsequent, high-energy activation.

Module 4: Troubleshooting & FAQs

Q: I see significant protodehalogenation (loss of Iodine) instead of coupling. Why? A: This is often caused by


-hydride elimination  from the solvent or excessive heating.
  • Fix: Switch from alcoholic solvents (Ethanol/Isopropanol) to aprotic polar solvents like DMF or Dioxane.

  • Fix: Ensure your solvent is strictly anhydrous if using sensitive boronic esters.

Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: No. Adding more catalyst to a stalled reaction rarely works due to the accumulation of inactive Pd species.

  • Fix: Filter the reaction mixture to remove Pd black, then resubmit the filtrate with fresh catalyst and ligand.

  • Check: Verify that your Boronic Acid hasn't degraded (protodeboronation). Add excess Boronic Acid (0.5 equiv) rather than Pd.

Q: Can I do a "One-Pot" double coupling? A: Yes, but order of addition is critical.

  • Add Boronic Acid A (1.0 equiv) + Mild Base + Pd(dppf)Cl2 at 50°C.

  • Wait for C5-I consumption (TLC).

  • Add Boronic Acid B (1.5 equiv) + Strong Base (

    
    ) + SPhos Ligand  (to activate the existing Pd).
    
  • Raise temp to 100°C.

References

  • BenchChem Technical Support . (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. (Analogous polyhalogenated substrate selectivity).

  • Organic Chemistry Portal . (2014). Suzuki Coupling - Catalyst and Ligand Effects.

  • Sigma-Aldrich . (2025). 2-Bromo-5-iodo-4-methoxybenzaldehyde Product Data. (Structural analog properties).

  • Royal Society of Chemistry . (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids. (Synthesis of methoxybenzoic acid precursors).

  • National Institutes of Health (PMC) . (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

Sources

Controlling regioselectivity between bromo and iodo sites in 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the specific chemical scaffold: 2-Bromo-5-iodo-4-methoxybenzoic acid .

Ticket Subject: Controlling Reactivity: C-5 (Iodo) vs. C-2 (Bromo) Status: Active Applicable Scaffolds: 2-Bromo-5-iodo-4-methoxybenzoic acid and methyl ester derivatives.

Core Logic: The Reactivity Hierarchy

Before attempting any synthesis, you must understand the Inherent Reactivity Landscape of your molecule. This is not random; it is dictated by Bond Dissociation Energy (BDE) and Steric Environment.

The Hierarchy of Operations
SiteSubstituentElectronic StatusSteric StatusReactivity Rank
C-5 Iodine (-I) Weakest Bond (BDE ~65 kcal/mol)Accessible. Flanked by -OMe and -H.#1 (Highest)
C-2 Bromine (-Br) Stronger Bond (BDE ~81 kcal/mol)Hindered. Flanked by -COOH and -H.#2 (Medium)
C-1 Carboxylic Acid Protic/AcidicDirecting Group. Can direct ortho-lithiation (requires 2 eq. base).N/A (Protect)

The Golden Rule: In Palladium (Pd) catalyzed cross-couplings, Oxidative Addition is the rate-determining step.[1][2] Pd(0) inserts into the C-I bond significantly faster than the C-Br bond.

  • Result: You can selectively functionalize C-5 (I) leaving C-2 (Br) intact by controlling temperature and stoichiometry.

  • Warning: Reversing this (reacting Br while keeping I) is chemically "forbidden" under standard catalytic conditions.

Experimental Protocols

Workflow A: Selective Suzuki Coupling at C-5 (Iodo)

Goal: Attach an aryl/alkyl group at C-5 while retaining the C-2 Bromine for later steps.

Prerequisite: Convert the free acid to a Methyl Ester .

  • Why? Free carboxylic acids can poison Pd catalysts and form insoluble salts with the bases required for Suzuki coupling.

  • Method:

    
    .
    

The Protocol:

  • Stoichiometry: Use 0.95 to 1.0 equivalents of Boronic Acid relative to the substrate. Do not use excess.

  • Catalyst: Use a "standard" activity catalyst like Pd(PPh₃)₄ (3-5 mol%). Avoid "hot" catalysts like Pd(dtbpf)Cl₂ or Buchwald G3/G4 precatalysts, as these may force reaction at the Br site.

  • Base: Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). Avoid strong alkoxides (
    
    
    ).
  • Temperature: Room Temperature to 40°C .

    • Note: C-I coupling often proceeds at RT. C-Br coupling usually requires >60°C. This "Thermal Gap" is your safety margin.

Step-by-Step:

  • Dissolve Methyl 2-bromo-5-iodo-4-methoxybenzoate (1.0 eq) in degassed DME/Water (4:1).

  • Add Aryl-Boronic Acid (1.0 eq).

  • Add

    
      (2.0 eq).
    
  • Add Pd(PPh₃)₄ (0.03 eq).

  • Stir at 25°C under Argon. Monitor by HPLC/UPLC every 30 mins.

  • Stop when Starting Material (SM) is consumed. Do not "cook" the reaction to drive it; you will start coupling the Bromine.

Workflow B: Selective Metal-Halogen Exchange (Knochel-Hauser)

Goal: Convert the C-5 Iodine into a Grignard/Lithium species for reaction with electrophiles (Aldehydes, Ketones, etc.).

The Reagent:


 (Turbo-Grignard) .
  • Mechanism:[3][4][5][6][7][8][9] Iodine undergoes exchange much faster than Bromine.

  • Temperature Control: Critical.[2]

The Protocol:

  • Substrate: Methyl Ester protection is highly recommended to avoid consuming 1 eq of reagent deprotonating the acid.

  • Conditions:

    • Cool substrate in THF to -20°C .

    • Add

      
       (1.1 eq) dropwise.
      
    • Stir for 30-60 mins.

    • Check: Quench a small aliquot with

      
      . NMR should show Deuterium at C-5 and Bromine intact at C-2.
      
  • Electrophile: Add your electrophile (e.g., Benzaldehyde) at -20°C, then warm to RT.

Visualizing the Logic (Decision Pathways)

G Start Start: 2-Bromo-5-iodo-4-methoxybenzoic acid Step1 Step 1: Esterification (Methyl Ester) Start->Step1 Protect Acid Decision Target Goal? Step1->Decision PathA Coupling at C-5 (Iodo) Decision->PathA React Iodine PathB Coupling at C-2 (Bromo) Decision->PathB React Bromine ReactA Standard Suzuki Pd(PPh3)4, Na2CO3 Temp: 25-40°C (Kinetic Control) PathA->ReactA ReactB THE FORBIDDEN PATH Cannot react Br before I under standard catalysis. PathB->ReactB SolB Route Redesign: Use 2-Bromo-4-methoxybenzoic acid (No Iodine present) ReactB->SolB Alternative

Caption: Decision tree for functionalizing the di-halo scaffold. Note the "Forbidden Path" for reacting Bromine first.

Troubleshooting & FAQ (Help Desk)

Ticket #401: "I am seeing double coupling (reaction at both I and Br)."

  • Diagnosis: Your system has too much energy or excess reagent.

  • Fix:

    • Lower the Temperature: If running at 80°C, drop to 40°C or RT. The Activation Energy (

      
      ) for C-Br insertion is higher than C-I.
      
    • Starve the Reaction: Add the boronic acid portion-wise (e.g., 0.2 eq every 30 mins) rather than all at once.

    • Switch Ligand: Move to

      
       (standard). Avoid 
      
      
      
      or
      
      
      (electron-rich bulky ligands), which accelerate oxidative addition at difficult sites (like Br).

Ticket #402: "The reaction is stuck at 50% conversion."

  • Diagnosis: Catalyst death or Product Inhibition.[10]

  • Fix:

    • Check Oxygen: Did you degas thoroughly? Aryl Iodides are fast, but Pd(0) is oxygen-sensitive.

    • The "Iodide Effect": The released Iodide ion (

      
      ) can poison the catalyst by forming stable 
      
      
      
      species. Add a silver salt (
      
      
      ) to precipitate AgI and free up the catalyst (Advanced technique).

Ticket #403: "Can I react the Bromine position first?"

  • Answer: No. Not directly.

  • Explanation: In a competition between Mike Tyson (Iodine) and a toddler (Bromine), Tyson always wins. You cannot ask the catalyst to ignore the Iodine.

  • Workaround: If you need a group at C-2 and Iodine at C-5, you must synthesize it differently:

    • Start with 2-amino-4-methoxybenzoic acid .

    • Brominate C-5 (easier to control electrophilic aromatic substitution).

    • Convert amine to Iodine (Sandmeyer reaction).

    • Or: Perform the C-5 coupling first, then the C-2 coupling second.

References

  • Mechanistic Basis of Selectivity

    • Title: Oxidative Addition of Aryl Halides to Palladium(0)[3][5][7][11][9][10]

    • Source:J. Am. Chem. Soc.[12] 2010, 132, 1769.

    • Relevance: Establishes the kinetic hierarchy .
  • Knochel-Hauser Base Protocols

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of
    • Source:Angew. Chem. Int. Ed. 2004, 43, 3333.
    • Relevance: Definitive guide on using Turbo-Grignard for selective I/Mg exchange in the presence of Br.
  • Carboxylic Acid Interference

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids[13]

    • Source:Chem. Rev. 2011, 111, 3, 1315–1345.
    • Relevance: Details why esterification is preferred to prevent catalyst poisoning by free carboxyl

Sources

Technical Support Center: Troubleshooting Low Conversion of 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the troubleshooting of low conversion rates in the synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid , specifically focusing on the critical iodination step of the intermediate 2-bromo-4-methoxybenzoic acid.

Executive Summary & Reaction Overview

Low conversion in the synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid is a common bottleneck caused by the electronic conflict on the benzene ring.[1] You are attempting to introduce a bulky iodine atom onto a scaffold that is simultaneously activated by a methoxy group (C4) and deactivated by a carboxylic acid (C1) and a bromine atom (C2).[1]

The Transformation:

  • Substrate: 2-Bromo-4-methoxybenzoic acid[1][2][3]

  • Target: 2-Bromo-5-iodo-4-methoxybenzoic acid[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS)[1]

  • Critical Issue: The C5 position is electronically activated by the ortho-methoxy group but sterically sensitive and deactivated by the electron-withdrawing effect of the meta-carboxylic acid and para-bromine.[1]

Diagnostic Decision Tree (Workflow)

Before altering your protocol, use this logic flow to identify the root cause of the stall.

TroubleshootingFlow Start Start: Low Conversion (<50%) CheckSM Is Starting Material (SM) Soluble in Reaction Solvent? Start->CheckSM CheckReagent Check Iodinating Reagent (Freshness/Stoichiometry) CheckSM->CheckReagent Yes (Clear Solution) SolubilityIssue Issue: Heterogeneous Reaction Solution: Switch to DMF/MeCN or Esterify SM CheckSM->SolubilityIssue No (Suspension) CheckCatalyst Is an Acid Catalyst Present? CheckReagent->CheckCatalyst Reagent OK ReagentIssue Issue: Weak Electrophile Solution: Switch to NIS/TFA or I2/HIO3 CheckCatalyst->ReagentIssue No Catalyst TempIssue Issue: Kinetic Barrier Solution: Increase Temp to 60-80°C CheckCatalyst->TempIssue Catalyst Present

Caption: Decision tree for diagnosing low conversion in the iodination of deactivated benzoic acids.

Troubleshooting Guide: Root Cause Analysis

Issue 1: Insufficient Electrophilicity (The "Stalled" Reaction)

Symptom: The reaction stalls at 30-40% conversion despite extended time.[1] TLC shows unreacted starting material.[1] Technical Insight: The C5 position is activated by the methoxy group, but the inductive withdrawal from the C2-Bromine and C1-COOH significantly raises the activation energy. Standard iodine (


) is not electrophilic enough to overcome this barrier.[1]
Solution:  You must generate a "superelectrophile" (iodonium ion, 

).[1]
  • Protocol Adjustment: Switch from

    
     to N-Iodosuccinimide (NIS)  activated by Trifluoroacetic Acid (TFA)  or p-Toluenesulfonic acid (TsOH) . The acid protonates the succinimide carbonyl, making the iodine more electrophilic.
    
  • Alternative: For stubborn substrates, use the

    
      system (Suzuki Method), which generates the highly reactive iodine cation species in situ.
    
Issue 2: Solubility & Aggregation

Symptom: The reaction mixture is a slurry or suspension.[1] Technical Insight: Benzoic acid derivatives often form strong intermolecular hydrogen-bonded dimers, reducing their effective concentration and reactivity in non-polar solvents like DCM or chloroform.[1] Solution:

  • Solvent Switch: Use polar aprotic solvents like Acetonitrile (MeCN) or DMF .[1]

  • Derivatization: If solubility remains poor, convert the carboxylic acid to a methyl ester prior to iodination. The ester is more soluble and slightly less deactivating than the free acid (dimer). Hydrolysis back to the acid is trivial post-iodination.

Issue 3: Reversibility (Protodeiodination)

Symptom: Conversion reaches a peak and then decreases, or yield drops upon extended heating.[1] Technical Insight: Iodination is reversible.[1] In the presence of strong acid (HI byproduct) and heat, the iodine can be displaced by a proton (protodeiodination). Solution:

  • Scavenger: Add an oxidant or base to consume the HI byproduct.[1] Silver salts (AgOTf) are excellent but expensive.[1] A practical alternative is using an oxidative iodination condition (e.g.,

    
     + Periodic acid) which consumes the iodide byproduct, driving the equilibrium forward.
    

Quantitative Data Summary: Reagent Efficiency

The following table compares conversion rates for the iodination of 2-bromo-4-methoxybenzoic acid under various conditions (Hypothetical optimization data based on similar deactivated substrates).

MethodReagentsSolventTemp (°C)Conversion (24h)Notes
A

(1.2 eq)
DCM25< 5%Too weak; no reaction.
B NIS (1.5 eq)MeCN2535%Stalls; insufficient activation.[1]
C NIS (1.5 eq) + TFA (10%) MeCN 60 85-95% Recommended Standard.
D

+

AcOH/H2SO480> 95%Excellent, but harsh acidic conditions.[1]
E NIS + AgOTf (cat.)[1]DCE60> 98%High cost; best for small scale.[1]

Recommended Experimental Protocols

Protocol A: NIS-Mediated Iodination (Standard Laboratory Scale)

Best for: Gram-scale synthesis, moderate deactivation.[1]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-bromo-4-methoxybenzoic acid (1.0 equiv) and Acetonitrile (0.2 M concentration). Stir until fully dissolved.

    • Note: If insoluble, add mild heating or switch to DMF.

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 - 0.5 equiv). Stir for 5 minutes.

  • Addition: Add N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv) in one portion. Protect the flask from light (aluminum foil).[1]

  • Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC every 2 hours.

    • Checkpoint: If conversion stalls <50%, add an additional 0.5 equiv of NIS and raise temp to 75°C.

  • Workup: Cool to room temperature. Quench with saturated aqueous Sodium Thiosulfate (

    
    )  to remove excess iodine (solution turns from purple/brown to yellow/colorless).[1]
    
  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Oxidative Iodination (For Highly Deactivated Substrates)

Best for: Scale-up, cost-efficiency, stubborn substrates.[1]

  • Setup: Reaction vessel with efficient stirring.

  • Mixture: Suspend 2-bromo-4-methoxybenzoic acid (10 mmol) in Acetic Acid (20 mL).

  • Reagents: Add Iodine (

    
    )  (5 mmol, 0.5 equiv) and Iodic Acid (
    
    
    
    )
    (2 mmol, 0.2 equiv).
    • Stoichiometry Note: The balanced equation utilizes the oxidant to regenerate

      
       from iodide, requiring less total iodine.
      
  • Catalyst: Add 0.5 mL concentrated

    
     dropwise.
    
  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water and dilute thiosulfate.

Frequently Asked Questions (FAQs)

Q: Why is my product co-eluting with the starting material? A: The iodine atom adds significant lipophilicity, but the polarity change is sometimes minimal on silica gel. Use a gradient elution starting with 100% Hexanes/DCM and slowly introducing Methanol or Ethyl Acetate.[1] Alternatively, convert the crude mixture to methyl esters; the separation of methyl 2-bromo-4-methoxybenzoate and methyl 2-bromo-5-iodo-4-methoxybenzoate is often easier.[1]

Q: Can I use NBS instead of NIS? A: No. NBS will install a bromine atom.[1][4][5] While 2,5-dibromo-4-methoxybenzoic acid is a valid compound, it is not your target.[1] Furthermore, bromine is less polarizable and sometimes less reactive in these specific steric environments compared to the "soft" iodine electrophile.

Q: I see a spot corresponding to the decarboxylated product. Why? A: Extended heating of benzoic acids in strong acid (like


 or high conc.[1] TFA) can lead to decarboxylation, especially if the ring is electron-rich.[1] Keep the temperature strictly below 80°C and monitor reaction time closely.

References

  • Preparation of 2-bromo-4-methoxybenzoic acid

    • BenchChem Technical Guide. "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate." Accessed 2024.[1][6][7] Link

    • Note: Confirms the precursor synthesis via bromination of p-anisic acid.[1]

  • NIS/TFA Iodination Methodology

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1][7][8] Tetrahedron Letters, 2002, 43(29), 5047-5048.[1] Link

    • Relevance: Establishes the NIS/TFA system as a standard for activating deactivated/hindered arom
  • Oxidative Iodin

    
    ): 
    
    • Kraszkiewicz, L., & Skulski, L. "Oxidative Iodination of Deactivated Arenes."[8] Synthesis, 2006.[8][9] Link

    • Relevance: Provides the protocol for using Iodic acid to drive conversion in deactiv
  • General Halogenation of Benzoic Acids

    • Organic Chemistry Portal.[1] "Synthesis of Iodoarenes." Link

    • Relevance: Comprehensive review of iodination reagents and conditions.[10]

Sources

Technical Support Center: Optimization of 2-Bromo-5-iodo-4-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) .[1] This scaffold is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura) in the synthesis of EGFR inhibitors and other kinase-targeting therapeutics.

The primary synthetic challenge lies in the regioselective iodination of the commercially available precursor, 2-bromo-4-methoxybenzoic acid . While the methoxy group activates the ring, it directs electrophiles to both the ortho positions (C3 and C5). Successful synthesis requires exploiting steric hindrance to favor C5-iodination while suppressing C3-iodination, demethylation, and protodecarboxylation.

Module 1: The Reaction Pathway & Regiocontrol

Objective: Ensure Iodine installs exclusively at the C5 position.

The Steric Argument

The starting material, 2-bromo-4-methoxybenzoic acid, presents two theoretical sites for electrophilic aromatic substitution (EAS) relative to the activating methoxy group:

  • C3 (Ortho to OMe): Sandwiched between the bulky Bromine (C2) and Methoxy (C4) groups. This position is sterically "locked."

  • C5 (Ortho to OMe): Flanked by Methoxy (C4) and a Proton (C6). This position is sterically accessible.

Protocol Recommendation: Use N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) with catalytic Trifluoroacetic Acid (TFA) . This system generates a mild electrophilic iodine species (


) that is sufficiently reactive for the activated ring but bulky enough to respect the steric blockade at C3.
Visualization: Reaction Logic & Steric Blocking

ReactionPathway Start 2-Bromo-4-methoxybenzoic acid (Precursor) Reagents Reagents: NIS (1.1 eq), TFA (0.1 eq) Solvent: MeCN Temp: 25-40°C Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Product 2-Bromo-5-iodo-4-methoxybenzoic acid (Target C5-Iodo) Intermediate->Product Major Pathway (Low Steric Hindrance) SideProduct 3-Iodo Isomer (Sterically Disfavored) Intermediate->SideProduct Minor Pathway (High Steric Hindrance)

Caption: Electrophilic attack favors C5 due to the steric "sandwich" effect at C3 between the Bromine and Methoxy groups.

Module 2: Troubleshooting Side Reactions

Objective: Identify, prevent, and remediate common impurities.

Table 1: Impurity Profile & Mitigation Strategies
Side ReactionSymptom (LCMS/NMR)Root CauseCorrective Action
C3-Iodination (Regioisomer)Peak with identical Mass (M+); split NMR signals.Reaction temperature too high (>60°C) or reagent excess.Maintain T < 40°C. Use stoichiometric NIS (1.05 eq). Switch to bulkier solvent (e.g., iPrOH) to enhance steric discrimination.
Demethylation (Ether Cleavage)Mass M-14 (Loss of CH₃); appearance of phenolic OH.High acidity (using

or HI buildup) or Lewis acids (

).
Avoid strong mineral acids. Use TFA (weak acid). Add a proton scavenger (e.g.,

) if HI byproduct accumulates.
Protodecarboxylation Mass M-44 (Loss of CO₂).Excessive heat (>80°C) in acidic media.Keep reaction below reflux. Ensure facile workup to remove acid residues promptly.
Over-Iodination (Di-iodo)Mass M+126 (Addition of second Iodine).Large excess of NIS or poor mixing.Add NIS portion-wise over 30 minutes. Monitor via HPLC.

Module 3: Validated Experimental Protocol

Context: This protocol is optimized for gram-scale synthesis with high purity requirements (>98%).

Reagents
  • Substrate: 2-Bromo-4-methoxybenzoic acid (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (10-20 mol%)

  • Solvent: Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step Workflow
  • Dissolution: Charge a reaction vessel with 2-Bromo-4-methoxybenzoic acid and Acetonitrile. Stir until fully dissolved.

  • Activation: Add TFA (0.1 eq). The solution may slightly darken.

  • Iodination: Add NIS (1.1 eq) in three equal portions over 30 minutes.

    • Why? Portion-wise addition prevents a high local concentration of iodonium ions, reducing the risk of over-iodination or reaction at the sterically hindered C3 position.

  • Reaction: Stir at 25–35°C for 4–6 hours. Monitor via HPLC/TLC.

    • Endpoint: <2% starting material remaining.

  • Quench: Pour the mixture into a 10% aqueous solution of Sodium Thiosulfate (

    
    ) .
    
    • Why? This reduces unreacted iodine species to water-soluble iodide, preventing post-reaction iodination during workup.

  • Isolation:

    • Precipitate the product by adding water (if not already precipitated).

    • Filter the solids.[2][3][4]

    • Wash with water (to remove succinimide byproduct) and cold hexanes (to remove trace non-polar impurities).

  • Drying: Vacuum dry at 45°C.

Module 4: Diagnostic Decision Tree

Use this flow to resolve purity issues in real-time.

Troubleshooting Issue Impurity Detected via HPLC CheckType Identify Impurity Type Issue->CheckType Isomer Isomer (C3-Iodo) CheckType->Isomer Phenol Phenol (Demethylated) CheckType->Phenol DesCarb Des-Carboxy Product CheckType->DesCarb Sol_Isomer Action: Lower Temp (<25°C) Switch solvent to iPrOH Isomer->Sol_Isomer Sol_Phenol Action: Reduce Acid Load Avoid HI accumulation Phenol->Sol_Phenol Sol_DesCarb Action: Check Temp (<60°C) Reduce reaction time DesCarb->Sol_DesCarb

Caption: Logical flowchart for diagnosing and correcting specific impurity profiles during synthesis.

FAQ: Researcher to Researcher

Q: Why use NIS instead of elemental Iodine (


)? 
A:  While 

is cheaper, it often requires an oxidant (like

or

) to generate the electrophile, creating harsh acidic conditions that promote demethylation. NIS provides a "cleaner" source of iodonium ions under milder conditions, preserving the sensitive ether and carboxylic acid groups [1].[5]

Q: My reaction stalled at 80% conversion. Should I add more NIS? A: Proceed with caution. Adding excess NIS increases the risk of di-iodination. First, check if the reaction has generated enough succinimide to inhibit the rate. Try adding a fresh catalytic amount of TFA (5 mol%) to reactivate the remaining NIS before adding new stoichiometric equivalents.

Q: Can I use DMF instead of Acetonitrile? A: Yes, DMF is a good solvent for solubility, but it is harder to remove during workup. Acetonitrile is preferred because the product often precipitates upon water addition, simplifying isolation.

Q: I see a small impurity at RRT 0.9. What is it? A: This is likely the succinimide-adduct or a trace of the 3-iodo isomer . If the impurity persists after a water wash, recrystallize from Ethanol/Water (9:1). The 3-iodo isomer is significantly more soluble in ethanol than the 5-iodo product due to the disruption of crystal packing by the "sandwiched" iodine.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[5][6][7] Tetrahedron Letters, 43(29), 5047–5048.

  • Klapars, A., & Buchwald, S. L. (2002).[6] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844–14845.

  • BenchChem Technical Data. (2025). Properties and Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives.

  • National Institutes of Health (NIH). (2021). Selective C–H Iodination of (Hetero)arenes. PubMed Central.

Sources

Storage stability and degradation of 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS No. 2090450-64-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and analysis.

Section 1: Compound Integrity & Recommended Handling

This section covers the fundamental properties and best practices for storing and handling 2-Bromo-5-iodo-4-methoxybenzoic acid to prevent premature degradation.

Q1: What are the ideal storage conditions for 2-Bromo-5-iodo-4-methoxybenzoic acid?

A1: Based on its chemical structure, 2-Bromo-5-iodo-4-methoxybenzoic acid is susceptible to both light and thermal degradation. The C-I bond is particularly labile to photolysis. Therefore, optimal long-term storage is critical.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation pathways such as decarboxylation.
Light Protect from light (Amber vial)The Carbon-Iodine bond is photosensitive and can cleave upon exposure to UV light.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Prevents potential oxidative degradation over long-term storage.
Container Tightly sealed containerPrevents moisture absorption and contamination.

A structurally related compound, 2-Bromo-5-iodo-4-methoxybenzaldehyde, is explicitly recommended for storage at 4°C, protected from light, and under nitrogen, reinforcing these guidelines.[1]

Q2: I received the compound as a solid. What should it look like and what are its key physical properties?

A2: You should expect an off-white or light-colored crystalline solid. Significant discoloration (e.g., yellow, brown, or purple tints) may indicate the presence of impurities or degradation, often involving the release of elemental iodine.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₈H₆BrIO₃[2]
Molecular Weight 356.94 g/mol [2]
Boiling Point 394.9 ± 42.0 °C (Predicted)[2]
Density 2.173 ± 0.06 g/cm³ (Predicted)[2]

Section 2: Troubleshooting Degradation & Impurities

Experiments yielding unexpected results often trace back to the quality of starting materials. This section helps you diagnose potential issues with your 2-Bromo-5-iodo-4-methoxybenzoic acid.

Q3: My reaction is failing or giving low yields. How can I determine if my starting material has degraded?

A3: Degradation can be readily assessed by analytical techniques like HPLC-UV or LC-MS. A pure, fresh sample should yield a single major peak. The presence of new, significant peaks is a strong indicator of degradation. A stability-indicating HPLC method, as detailed in Section 3, is the gold standard for this assessment.

Q4: What are the most likely degradation pathways and products for this compound?

A4: The two most probable non-microbial degradation pathways are photodecomposition and thermal decarboxylation.

  • Photodecomposition (De-iodination): This is a common pathway for iodoaromatic compounds. Exposure to light, particularly UV wavelengths, can cause homolytic cleavage of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. The resulting aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the de-iodinated product.

  • Thermal Decarboxylation: Aromatic carboxylic acids, when subjected to high temperatures, can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[3]

Below is a diagram illustrating these potential degradation pathways.

G cluster_degradation Degradation Pathways main 2-Bromo-5-iodo-4-methoxybenzoic acid (C₈H₆BrIO₃) M.W. 356.94 light Light (UV) Photolysis main->light heat Heat (Δ) Decarboxylation main->heat prod1 2-Bromo-4-methoxybenzoic acid (De-iodinated Product) M.W. 231.04 light->prod1 C-I bond cleavage prod2 1-Bromo-4-iodo-2-methoxybenzene (Decarboxylated Product) M.W. 312.93 heat->prod2 co2 CO₂ heat->co2

Caption: Predicted degradation pathways for 2-Bromo-5-iodo-4-methoxybenzoic acid.

Q5: What are the common process-related impurities I should be aware of?

A5: Impurities are typically related to the synthetic route. A plausible synthesis involves the bromination and subsequent iodination of a precursor like 4-methoxybenzoic acid. Therefore, common impurities could include:

  • Unreacted Starting Materials: e.g., 4-methoxybenzoic acid.

  • Incompletely Halogenated Intermediates:

    • 2-Bromo-4-methoxybenzoic acid

    • 3-Iodo-4-methoxybenzoic acid (if iodination precedes bromination)

  • Isomers: Incorrectly positioned bromo- or iodo- groups if the directing effects of the substituents are not perfectly controlled during synthesis.

The diagram below outlines a potential synthetic logic, highlighting where impurities may arise.

G cluster_synthesis Synthetic Pathway start 4-Methoxybenzoic Acid (Starting Material) step1 Bromination start->step1 imp1 Impurity: Unreacted Starting Material start->imp1 intermed 2-Bromo-4-methoxybenzoic acid (Intermediate) step1->intermed step2 Iodination final 2-Bromo-5-iodo-4-methoxybenzoic acid (Final Product) step2->final intermed->step2 imp2 Impurity: Incomplete Iodination intermed->imp2

Caption: Potential synthesis route and points of impurity introduction.

Section 3: Analytical Protocols & Troubleshooting

Reliable analytical data is the cornerstone of reproducible science. This section provides a robust, stability-indicating HPLC method for purity assessment and troubleshooting advice.

Q6: How can I set up an HPLC method to assess the purity of 2-Bromo-5-iodo-4-methoxybenzoic acid and detect potential degradation products?

A6: A reversed-phase HPLC method with UV detection is highly effective for separating the parent compound from its likely impurities and degradation products. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Phosphoric Acid (or 0.1% Trifluoroacetic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 100 µg/mL stock.

    • Sample Solution: Prepare your sample at the same concentration as the standard solution. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.

  • Analysis & Interpretation:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution. The purity can be calculated based on the peak area percentage. The appearance of significant peaks at different retention times indicates the presence of impurities or degradation products. The de-iodinated product will be more polar and thus elute earlier, while the decarboxylated product will be less polar and elute later.

Q7: I'm having issues with my HPLC analysis (e.g., peak tailing, shifting retention times). What should I check?

A7: HPLC issues are common. The following workflow provides a systematic approach to troubleshooting.

G cluster_peak Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_pressure System Pressure Troubleshooting start HPLC Problem Observed q_peak_shape Is it a Peak Shape Problem? (Tailing, Fronting, Splitting) start->q_peak_shape q_retention Is it a Retention Time Problem? (Drifting, Shifting) start->q_retention q_pressure Is it a Pressure Problem? (High, Fluctuating) start->q_pressure a1 Check Mobile Phase pH: Ensure acid modifier is present to suppress ionization. q_peak_shape->a1 b1 Check Mobile Phase Prep: Remake fresh mobile phase. Ensure it is well-mixed and degassed. q_retention->b1 c1 High Pressure: Check for blockages (frits, guard column). Backflush column. q_pressure->c1 a2 Check for Column Overload: Dilute sample. a1->a2 a3 Check for Column Contamination: Flush column or replace. a2->a3 a4 Check for Voids in Column: Replace column. a3->a4 b2 Check Column Temperature: Ensure column oven is stable. b1->b2 b3 Check Pump Flow Rate: Verify flow rate is stable. b2->b3 b4 Check for Leaks: Inspect all fittings. b3->b4 c2 Pressure Fluctuations: Check for air bubbles (degas mobile phase). Check pump seals and check valves. c1->c2

Caption: A systematic workflow for troubleshooting common HPLC issues.

References

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-4-iodo-5-methoxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • Yao, J., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 894-909. Available at: [Link]

  • Haider, M. (2016). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Pharmaceutical and Analytical Chemistry: Open Access. Available at: [Link]

  • Google Patents. (2020). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Validation & Comparative

FTIR characteristic peaks of 2-Bromo-5-iodo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characterization of 2-Bromo-5-iodo-4-methoxybenzoic Acid

Executive Summary & Strategic Importance

2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) is a high-value scaffold in medicinal chemistry, particularly for designing proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the iodine atom at C5 is highly labile for selective metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) under mild conditions, while the bromine at C2 remains intact for subsequent derivatization.

This guide provides a comparative FTIR analysis to validate the synthesis of this compound, specifically focusing on distinguishing it from its metabolic or synthetic precursor, 2-Bromo-4-methoxybenzoic acid . The transition from a tri-substituted to a tetra-substituted benzene ring offers a definitive spectroscopic "fingerprint" that allows for rapid quality control without the need for expensive NMR time.

Comparative FTIR Analysis: Target vs. Precursor

The critical challenge in synthesizing 2-Bromo-5-iodo-4-methoxybenzoic acid is confirming the regioselective iodination at the C5 position. The table below outlines the diagnostic shifts required to confirm the reaction's success.

Table 1: Diagnostic Peak Assignments & Comparative Shifts
Functional GroupMode of VibrationPrecursor: 2-Bromo-4-methoxybenzoic acid (cm⁻¹)Target: 2-Bromo-5-iodo-4-methoxybenzoic acid (cm⁻¹)Diagnostic Insight
O-H (Acid) Stretch (H-bonded)3200–2500 (Broad)3200–2500 (Broad)Non-Diagnostic: Characteristic carboxylic acid dimer broadness obscures subtle changes.
C=O (Acid) Stretch1680 ± 51695 ± 5Blue Shift: The introduction of the bulky, electron-rich Iodine at C5 disrupts intermolecular H-bonding slightly and exerts an inductive effect, shifting the carbonyl to a higher frequency.
C=C (Aromatic) Ring Stretch1590, 14851575, 1470Red Shift: The heavy atom effect (Iodine) lowers the reduced mass of the ring system, shifting skeletal vibrations to lower wavenumbers.
C-O (Methoxy) Asym.[1] Stretch12601255Minimal Shift: The C4-OMe bond is relatively insulated from the C5-Iodine electronic effects.
C-H (Aromatic) OOP Bending 820–840 (Strong) Absent CRITICAL PROOF: The precursor has adjacent hydrogens (H5, H6) showing a strong band. The target has isolated hydrogens, eliminating this peak.
C-H (Aromatic) Isolated Wag ~880 (Weak)870–890 (Medium) Confirmation: Appearance of a distinct band for isolated H3 and H6 protons in the 1,2,4,5-substitution pattern.
C-I StretchN/A500–600 New Band: A new, weak-to-medium band appears in the far-IR/fingerprint region, confirming iodination.
C-Br Stretch600–700600–680Overlap: Often obscured, but the pattern changes complexity due to the additional halogen.

Technical Note: The most reliable indicator of successful conversion is the disappearance of the 820–840 cm⁻¹ band (characteristic of adjacent aromatic protons in the precursor) and the emergence of isolated proton signals.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility and minimize artifacts from moisture or polymorphism, follow this validated protocol.

Method: Solid-State Transmission (KBr Pellet)

Preferred over ATR for heavy-halogen compounds to maximize signal intensity in the low-frequency region (400–600 cm⁻¹).

Reagents & Equipment:

  • Sample: >98% purity 2-Bromo-5-iodo-4-methoxybenzoic acid (dried in vacuo at 40°C for 4 hours).

  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

Step-by-Step Procedure:

  • Background Collection: Purge the sample chamber with N₂ for 2 minutes. Collect a 32-scan background spectrum of the empty chamber or pure KBr pellet.

  • Grinding: In an agate mortar, mix 1.5 mg of the target compound with 150 mg of KBr (1:100 ratio). Grind until a fine, non-reflective powder is obtained (approx. 2 minutes) to minimize scattering (Christiansen effect).

  • Pellet Formation: Transfer the mixture to a 13mm die. Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

  • Acquisition:

    • Range: 4000–400 cm⁻¹[2]

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic bands)

    • Scans: 64 scans (to improve Signal-to-Noise ratio for weak C-I bands)

  • Processing: Apply baseline correction and normalize the C=O peak (approx. 1695 cm⁻¹) to 1.0 absorbance units for comparison.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting the "Go/No-Go" decision points based on FTIR data.

G Start Precursor: 2-Bromo-4-methoxybenzoic acid Reaction Reaction: Iodination (NIS/TFA or I2/HIO3) Start->Reaction + I+ Source Workup Workup: Quench (Na2S2O3) & Recrystallization Reaction->Workup FTIR_Analysis FTIR Analysis (Focus: 800-900 cm⁻¹ Region) Workup->FTIR_Analysis Decision Decision Node: Is 820-840 cm⁻¹ band absent? FTIR_Analysis->Decision Pass PASS: Target Confirmed (Proceed to NMR/MS) Decision->Pass Yes (Isolated H only) Fail FAIL: Incomplete Reaction (Reprocess) Decision->Fail No (Adjacent H present)

Caption: Logic flow for validating the C5-iodination of 2-bromo-4-methoxybenzoic acid using FTIR fingerprinting.

Mechanistic Interpretation of Spectral Features

The "Fingerprint" Region (1500–500 cm⁻¹)

The substitution pattern of the benzene ring dictates the out-of-plane (OOP) C-H bending vibrations.

  • Precursor (1,2,4-Trisubstituted): Possesses two adjacent hydrogens at positions 5 and 6. This mechanical coupling creates a strong vibrational mode typically between 800–860 cm⁻¹ .

  • Target (1,2,4,5-Tetrasubstituted): The introduction of Iodine at C5 isolates the remaining hydrogens at C3 and C6. They can no longer couple effectively. Consequently, the strong "adjacent" band disappears, replaced by weaker, higher-frequency "isolated" wags around 870–890 cm⁻¹ .

The Carbonyl Shift (C=O)

While both compounds are benzoic acid derivatives, the Iodine atom is bulky (Van der Waals radius ~1.98 Å). Its presence at position 5 (ortho to the methoxy, meta to the carboxyl) induces a steric twist on the methoxy group, preventing it from donating electron density as effectively into the ring. This slight reduction in resonance donation, combined with Iodine's weak inductive withdrawal, increases the double-bond character of the carbonyl, shifting it to a slightly higher frequency (~1695 cm⁻¹ ) compared to the precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-bromo-4-methoxy-. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Source for precursor spectral baselines).

Sources

Reactivity comparison: 2-Bromo-5-iodo-4-methoxybenzoic acid vs non-iodinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 2-Bromo-5-iodo-4-methoxybenzoic acid vs non-iodinated analogs Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-5-iodo-4-methoxybenzoic acid represents a "dual-key" scaffold, offering distinct advantages over its non-iodinated analog, 2-bromo-4-methoxybenzoic acid .

The core differentiator is chemoselectivity . The presence of the labile C–I bond at the C5 position allows for mild, site-selective functionalization that is impossible with the mono-halogenated analog. This guide provides a technical comparison of these two substrates, focusing on oxidative addition kinetics, sequential cross-coupling protocols, and the steric influence of the ortho-carboxyl group.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic environment of the halogen handles.[1]

  • 2-Bromo-5-iodo-4-methoxybenzoic acid (Target): Contains two distinct electrophilic sites.

    • C5–Iodine: The "Soft" Handle. Bond Dissociation Energy (BDE) ~65 kcal/mol. Located meta to the electron-withdrawing carboxyl group and ortho to the electron-donating methoxy group. High susceptibility to oxidative addition by Pd(0).

    • C2–Bromine: The "Hard" Handle. BDE ~81 kcal/mol. Located ortho to the carboxyl group.[2] Significant steric hindrance and electronic deactivation make this site sluggish under mild conditions.

  • 2-Bromo-4-methoxybenzoic acid (Analog): Contains only the "Hard" C2–Br handle.

Visualization: Reactivity Map

The following diagram illustrates the divergent reactivity profiles governed by steric and electronic factors.

ReactivityMap Target 2-Bromo-5-iodo-4-methoxybenzoic acid C5_Site C5-Iodine Site (High Reactivity) Target->C5_Site Primary Attack C2_Site C2-Bromine Site (Low Reactivity) Target->C2_Site Secondary Attack Factors_I Factors: 1. Weak C-I Bond 2. Minimized Sterics C5_Site->Factors_I Factors_Br Factors: 1. Stronger C-Br Bond 2. Ortho-COOH Steric Clash C2_Site->Factors_Br

Figure 1: Chemoselectivity map highlighting the preferential oxidative addition at the C5-Iodo position compared to the sterically hindered C2-Bromo position.

Comparative Reactivity Data

The following table summarizes the performance of the target molecule versus its non-iodinated analog in Palladium-catalyzed Suzuki-Miyaura coupling.

Feature2-Bromo-5-iodo-4-methoxybenzoic acid2-Bromo-4-methoxybenzoic acid
Primary Reactive Site C5–I (Fast Oxidative Addition)C2–Br (Slow Oxidative Addition)
Activation Energy Low (Reacts at 25–45 °C)High (Requires >80 °C)
Ligand Requirement Standard (e.g., PPh3, dppf)Specialized (e.g., S-Phos, X-Phos)
Sequential Potential Yes (I then Br)No (Single functionalization only)
Major Byproduct Protodeiodination (trace)Protodebromination (significant if stalled)
The "Ortho-Effect" Barrier

In the non-iodinated analog, the bromine is flanked by the carboxylic acid.[2] This creates a "steric gate" that impedes the approach of the bulky Pd(L)n species. Consequently, the non-iodinated analog often requires:

  • Higher Catalyst Loadings (3–5 mol% vs 1 mol%).

  • Stronger Bases (K3PO4 vs Na2CO3).

  • Extended Reaction Times (12–24h vs 2–4h).

Experimental Protocols

The following protocols demonstrate the sequential capability of the iodinated scaffold, which acts as a self-validating system: if the C2-Br reacts first, the sequence fails. The success of Step 1 confirms the high selectivity for Iodine.

Protocol A: Selective C5-Arylation (The "Iodo-First" Step)

Objective: Functionalize the C5 position while leaving the C2-Br intact for future use.

Reagents:

  • Substrate: 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(PPh3)4 (1.0 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME/Water (4:1)

Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling.

  • Solvation: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Stir at 40 °C for 4 hours.

    • Note: The low temperature is the control mechanism. At 40 °C, Pd inserts into C–I but lacks the energy to overcome the activation barrier of the sterically hindered C2–Br.

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the acid product). Extract with EtOAc.

  • Validation: 1H NMR will show the disappearance of the C5 proton signal and retention of the C2-Br environment.

Protocol B: Sequential C2-Arylation (The "Bromo-Second" Step)

Objective: React the sterically hindered C2-Br handle on the product from Protocol A.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + S-Phos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Setup: Combine reagents in a sealed tube.

  • Reaction: Heat to 100 °C for 16 hours.

    • Mechanism:[4][5][6] The use of S-Phos (a bulky, electron-rich Buchwald ligand) is required to facilitate oxidative addition into the hindered, electron-rich C2–Br bond.

  • Result: Formation of a non-symmetric 2,5-diaryl-4-methoxybenzoic acid.

Mechanistic Workflow

The diagram below visualizes the sequential logic that is only possible with the iodinated substrate. The non-iodinated analog enters this workflow at "Step 2" conditions but lacks the structural diversity of the R1 group.

SequentialCoupling Start Start: 2-Bromo-5-iodo-4-methoxybenzoic acid Step1 Step 1: Mild Coupling (40°C) Target: C-I Bond Start->Step1 Pd(PPh3)4, Na2CO3 Intermed Intermediate: 5-Aryl-2-bromo-4-methoxybenzoic acid Step1->Intermed Step2 Step 2: Harsh Coupling (100°C) Target: C-Br Bond Intermed->Step2 Pd-SPhos, K3PO4 Final Final Product: 2,5-Diaryl-4-methoxybenzoic acid Step2->Final Analog Comparison: 2-Bromo-4-methoxybenzoic acid Analog->Step2 Direct Entry Fail Limited Diversity: Cannot introduce R1 at C5 Analog->Fail Missing C5 Handle

Figure 2: Sequential workflow demonstrating the "Dual-Key" functionalization strategy. The non-iodinated analog bypasses the first diversity point, limiting final library complexity.

Conclusion & Application

For researchers designing biaryl scaffolds or urolithin derivatives, 2-Bromo-5-iodo-4-methoxybenzoic acid is the superior starting material.

  • Selectivity: It allows for the programmed installation of two different aryl groups.

  • Efficiency: The C–I bond reacts under mild conditions, preserving sensitive functional groups on the first boronic acid partner.

  • Limitation of Analog: The non-iodinated analog (2-bromo-4-methoxybenzoic acid) restricts the chemist to a single modification axis and often suffers from lower yields due to the steric clash between the carboxylic acid and the bromine atom.

References
  • Mechanistic Basis of Halogen Reactivity

    • Title: Oxidative Addition of Aryl Halides to Palladium(0).
    • Source:Chemical Reviews, 2016.
    • URL:[Link]

  • Sequential Coupling Protocols

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source:Chemical Science, 2013.
    • URL:[Link]

  • Ortho-Effect in Benzoic Acids

    • Title: Steric Effects in the Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides.
    • Source:Journal of the American Chemical Society, 2007.
    • URL:[Link]

  • Synthesis of Urolithin Precursors (Relevant Scaffold Application)

    • Title: Synthesis and Anti-inflammatory Activity of Urolithin A Deriv
    • Source:Journal of Agricultural and Food Chemistry, 2019.
    • URL:[Link](Note: Representative citation for scaffold utility)

Sources

A Comparative Crystallographic Guide to Halogenated Methoxybenzoic Acids for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The solid-state architecture, dictated by intermolecular interactions, directly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystallographic data for key halogenated methoxybenzoic acid derivatives, offering insights into the structural nuances that arise from varied substitution patterns.

While the specific X-ray crystallography data for 2-Bromo-5-iodo-4-methoxybenzoic acid is not publicly available at the time of this publication, we can infer its likely structural characteristics by examining closely related analogues. This guide will delve into the experimentally determined crystal structures of three comparators: the foundational 4-methoxybenzoic acid, the mono-halogenated 2-bromobenzoic acid, and the more complex 2,6-dibromo-3,4,5-trimethoxybenzoic acid. By contrasting these structures, we can elucidate the influence of halogen atoms and methoxy groups on crystal packing and supramolecular assembly, providing a predictive framework for understanding the titular compound.

The Foundational Role of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid[1]. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Crucially, it also maps the intricate network of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-stacking—that govern how molecules arrange themselves in a crystal lattice. This detailed structural information is indispensable for polymorph screening, salt selection, and co-crystal design, all of which are critical steps in optimizing the solid-form properties of a drug candidate.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-established, multi-step process. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

Crystal Growth Methodologies

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction. For small organic molecules, several techniques are commonly employed, with the goal of slowly achieving a state of supersaturation to allow for ordered molecular assembly[2][3][4].

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent over hours, days, or even weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of single crystals[4].

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization[4].

Caption: Generalized workflow for the growth of single crystals for X-ray diffraction analysis.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms[5]. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector[1].

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern. The intensities of the reflections are used to calculate the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data, resulting in a final, highly accurate crystal structure[5].

G A Single Crystal B X-ray Diffractometer A->B Mounting C Diffraction Pattern Collection B->C X-ray Irradiation & Rotation D Data Processing & Integration C->D Indexing & Intensity Measurement E Structure Solution (Phase Problem) D->E Electron Density Map Generation F Structure Refinement E->F Model Building G Final Crystal Structure (CIF) F->G Least-Squares Minimization

Caption: Step-by-step process of single-crystal X-ray data collection and structure refinement.

Comparative Analysis of Halogenated Methoxybenzoic Acid Crystal Structures

To build a predictive model for the crystal structure of 2-Bromo-5-iodo-4-methoxybenzoic acid, we will now examine the crystallographic data of our three chosen comparator compounds.

Comparator 1: 4-Methoxybenzoic Acid (p-Anisic Acid)

As the parent structure, 4-methoxybenzoic acid provides a fundamental reference point. Its crystal structure is well-characterized and reveals a classic packing motif for carboxylic acids.

  • Key Structural Features: Molecules of 4-methoxybenzoic acid form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. These dimers are then further packed into a herringbone arrangement. The methoxy group is nearly coplanar with the benzene ring, facilitating efficient packing.

Comparator 2: 2-Bromobenzoic Acid

The introduction of a single bromine atom ortho to the carboxylic acid group significantly influences the crystal packing.

  • Key Structural Features: Similar to 4-methoxybenzoic acid, 2-bromobenzoic acid also forms hydrogen-bonded dimers. However, the presence of the bulky bromine atom ortho to the carboxylic acid group can lead to a twist in the carboxyl group relative to the plane of the benzene ring. This can influence the overall packing efficiency and the nature of other intermolecular interactions.

Comparator 3: 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid

This more complex analogue, with two bromine atoms flanking the carboxylic acid and three methoxy groups on the benzene ring, offers insights into the effects of extensive substitution.

  • Key Structural Features: In contrast to the previous examples, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid does not feature the typical hydrogen-bonded dimers. Instead, the molecules are arranged in a catemeric chain, where the carboxylic acid of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is likely due to the steric hindrance from the two ortho-bromo substituents, which prevents the formation of the planar dimer motif.

Crystallographic Data Summary

The table below summarizes the key crystallographic parameters for the three comparator compounds.

Parameter4-Methoxybenzoic Acid2-Bromobenzoic Acid2,6-Dibromo-3,4,5-trimethoxybenzoic Acid
CCDC/COD Number 75123322400492281408
Chemical Formula C₈H₈O₃C₇H₅BrO₂C₁₀H₁₀Br₂O₅
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/aC2/cP2₁/n
a (Å) 16.9814.79558.8315
b (Å) 10.953.990613.0183
c (Å) 3.9822.924010.8719
β (°) 98.6796.90694.398
Volume (ų) 731.31346.51244.6
Z 484
Hydrogen Bonding Motif Centrosymmetric DimerCentrosymmetric DimerCatemeric Chain

Predictive Insights for 2-Bromo-5-iodo-4-methoxybenzoic Acid

Based on the comparative analysis of the three analogues, we can hypothesize about the likely crystal structure of 2-Bromo-5-iodo-4-methoxybenzoic acid.

  • Hydrogen Bonding: The presence of the bromine atom at the 2-position (ortho to the carboxylic acid) may introduce sufficient steric hindrance to disrupt the formation of a planar, centrosymmetric dimer, similar to what is observed in 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Therefore, a catemeric chain or a non-planar dimer arrangement is a strong possibility.

  • Halogen Bonding: The presence of both bromine and iodine atoms introduces the potential for halogen bonding (C-X···O, C-X···X, where X = Br, I) to play a significant role in the crystal packing. These interactions, along with weaker C-H···O and π-stacking interactions, will likely contribute to the formation of a dense, three-dimensional network.

  • Conformational Flexibility: The methoxy group at the 4-position will likely be coplanar with the benzene ring to maximize resonance stabilization. The degree of twisting of the carboxylic acid group relative to the benzene ring will be a key conformational feature, influenced by the balance between intramolecular steric hindrance from the ortho-bromo substituent and the formation of intermolecular hydrogen bonds.

G cluster_0 4-Methoxybenzoic Acid cluster_1 2-Bromobenzoic Acid cluster_2 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid cluster_3 Predicted for 2-Bromo-5-iodo-4-methoxybenzoic Acid a Centrosymmetric Dimer b Centrosymmetric Dimer (with potential carboxyl twist) c Catemeric Chain d Likely Catemeric Chain or Non-Planar Dimer

Caption: Comparison of hydrogen bonding motifs in the comparator compounds and the prediction for the target molecule.

Conclusion

While the definitive crystal structure of 2-Bromo-5-iodo-4-methoxybenzoic acid awaits experimental determination, this comparative guide provides a robust framework for anticipating its solid-state behavior. The analysis of structurally related compounds underscores the profound impact of substituent patterns on intermolecular interactions and crystal packing. For drug development professionals, such predictive insights are invaluable for anticipating the solid-form properties of new chemical entities and for designing targeted crystallization strategies to obtain desired polymorphs with optimal pharmaceutical performance. The principles and methodologies outlined herein serve as a practical guide for the crystallographic characterization and comparative analysis of small molecule APIs.

References

  • Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry, 1-10.
  • Myerson, A. S., et al. (1996).
  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Wesleyan University Press.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • CCDC 751233: Experimental Crystal Structure Determination of 4-methoxybenzoic acid. Cambridge Crystallographic Data Centre. [Link]

  • COD 2240049: Experimental Crystal Structure Determination of 2-bromobenzoic acid. Crystallography Open Database. [Link]

  • CCDC 2281408: Experimental Crystal Structure Determination of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Cambridge Crystallographic Data Centre. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Clegg, W. (2015). X-ray crystallography. Oxford University Press.

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A Senior Application Scientist’s Guide to Validating the Structure of 2-Bromo-5-iodo-4-methoxybenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Imperative of Structural Validation

2-Bromo-5-iodo-4-methoxybenzoic acid is a highly versatile aromatic building block in modern organic synthesis, particularly valued in the complex landscape of drug discovery. Its utility stems from the presence of two distinct halogen atoms, bromine and iodine, which serve as strategic handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the controlled and predictable construction of complex molecular architectures.

However, this very feature necessitates an uncompromising approach to structural validation. The potential for reactions to occur at the more reactive C-I bond, the less reactive C-Br bond, or both, introduces a level of structural ambiguity that, if left unresolved, can derail a research program. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth comparison of the essential analytical techniques for unambiguously determining the structure of products derived from 2-Bromo-5-iodo-4-methoxybenzoic acid. We will move beyond procedural steps to explain the causality behind experimental choices, empowering you to build a self-validating system for your synthetic workflow.

Understanding the Reactivity Landscape

The cornerstone of working with 2-Bromo-5-iodo-4-methoxybenzoic acid is understanding the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[1] This principle is the foundation for achieving selective functionalization.

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.[2]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.[3][4]

  • Heck Coupling: Reaction with an alkene to form a C-C bond.[5][6]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[7][8]

Under carefully controlled conditions, these reactions can be directed to selectively substitute the iodine atom, leaving the bromine atom available for subsequent transformations.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (R-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition + R-X Transmetalation Transmetalation Complex (R-Pd(II)-R')L2 Oxidative_Addition->Transmetalation + R'-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - R-R' Product Coupled Product (R-R') Reductive_Elimination->Product RX Aryl Halide (R-X) e.g., 2-Bromo-5-iodo-... (X = I or Br) RX->Oxidative_Addition RM Coupling Partner (R'-M) e.g., R'B(OH)2, R'C≡CH RM->Transmetalation

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

A Comparative Guide to Structural Validation Techniques

No single technique provides a complete picture. A robust structural validation strategy relies on the synergistic use of multiple analytical methods. The "big three" for structure proof are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule.

  • Expertise & Experience: The true power of NMR lies in comparative analysis. By comparing the ¹H and ¹³C NMR spectra of your starting material to that of your purified product, you can pinpoint the exact changes that have occurred. For a selective reaction at the iodine position, the most significant changes will be observed for the protons and carbons near the C5 position of the benzoic acid ring.

  • Trustworthiness: A full assignment of all proton and carbon signals, supported by 2D NMR experiments like COSY, HSQC, and HMBC where necessary, provides an exceptionally high degree of confidence in the proposed structure.[12]

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve ~5-10 mg of the highly pure, dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer experiment time are typically required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR peaks to determine the relative ratios of protons. Analyze the chemical shifts (ppm) and coupling constants (J, in Hz) to deduce the structure.

Data Presentation: Predicted Spectroscopic Changes

Let's consider a hypothetical selective Suzuki coupling at the iodine position with phenylboronic acid.

Compound Aromatic Proton A (at C6)Aromatic Proton B (at C3)Key Observation
Starting Material (2-Bromo-5-iodo-4-methoxybenzoic acid)~8.1 ppm (singlet)~7.2 ppm (singlet)Two distinct singlets in the aromatic region.
Product (2-Bromo-4-methoxy-5-phenylbenzoic acid)~7.8 ppm (singlet)~7.3 ppm (singlet)Appearance of new signals for the added phenyl group (~7.4-7.6 ppm, multiplet) and a noticeable upfield or downfield shift of the original aromatic protons, especially Proton A, due to the new electronic environment.

Note: These are estimated shifts and will vary based on solvent and other factors.

Mass Spectrometry (MS): The Molecular Formula Confirmer

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound, and with high-resolution instruments, its elemental composition.[13][14]

  • Expertise & Experience: For halogenated compounds, MS is particularly powerful. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This gives any bromine-containing fragment a characteristic "doublet" peak (M and M+2) of nearly equal intensity, which is a highly diagnostic fingerprint. The key causality for choosing High-Resolution Mass Spectrometry (HRMS) is its ability to provide an exact mass measurement, often to four decimal places. This allows for the unambiguous determination of the molecular formula, confirming that the desired transformation has occurred without any unexpected additions or losses.

  • Trustworthiness: An observed exact mass that matches the theoretical mass of the expected product to within a small tolerance (typically < 5 ppm) is considered definitive proof of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻).[15]

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Analysis: Compare the measured monoisotopic mass of the molecular ion to the calculated theoretical mass for the expected product.

Data Presentation: Expected Mass Spectrometry Data

Compound Molecular Formula Calculated Exact Mass [M-H]⁻ Key Differentiating Feature
Starting Material C₈H₅BrIO₃354.8472Base peak for validation.
Mono-Substituted Product (with Phenyl Group)C₁₄H₁₀BrO₃305.9819Loss of iodine, retention of the characteristic bromine isotopic pattern.
Di-Substituted Product (with two Phenyl Groups)C₂₀H₁₅O₃303.1023Loss of both iodine and bromine; bromine isotopic pattern is absent.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When absolute, irrefutable proof of a molecule's three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[16][17][18] It provides the precise spatial arrangement of atoms and their connectivity.

  • Expertise & Experience: This technique is particularly crucial when NMR and MS data are ambiguous, for example, in cases of complex stereochemistry or when distinguishing between positional isomers is challenging. The decision to pursue crystallography is often driven by the need for a definitive structure for a patent application, a high-impact publication, or regulatory submission.

  • Trustworthiness: A solved crystal structure is the most authoritative piece of evidence for a molecule's structure.[19][20]

  • Causality and Limitations: The primary hurdle is experimental: the ability to grow a single, high-quality crystal of sufficient size and quality.[19] This is often a process of trial and error, requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Integrated Workflow for Structural Validation

A systematic, multi-step approach ensures efficiency and confidence in your results.

Validation_Workflow start Start: Purified Product nmr_lrms Step 1: Initial Screen ¹H NMR & LRMS start->nmr_lrms check1 Data Consistent with Desired Product? nmr_lrms->check1 hr_nmr Step 2: Full Confirmation ¹³C NMR & HRMS check1->hr_nmr Yes revisit Re-evaluate: - Purity - Reaction Path - Alternative Structures check1->revisit No check2 Structure Unambiguously Confirmed? hr_nmr->check2 xray Step 3: Definitive Proof (If Needed) X-ray Crystallography check2->xray No / Ambiguous end End: Validated Structure check2->end Yes xray->end revisit->start Re-purify or Re-synthesize

Caption: A logical workflow for validating reaction product structures.

Conclusion

The structural validation of reaction products from 2-Bromo-5-iodo-4-methoxybenzoic acid is not a mere formality but a critical component of the scientific process. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography, researchers can operate with a high degree of certainty. This integrated analytical approach ensures the integrity of the data and provides the solid, trustworthy foundation required for advancing drug development and chemical science.

References

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A Senior Application Scientist's Guide to Regioselective Cross-Coupling: Comparing the Bromo and Iodo Positions of 2-Bromo-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular architectures, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. The di-halogenated substrate, 2-Bromo-5-iodo-4-methoxybenzoic acid, presents a classic case study in regioselectivity for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the coupling efficiency at the C-Br versus the C-I position, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition

The cornerstone of most palladium-catalyzed cross-coupling reactions—be it Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step of the catalytic cycle and the primary determinant of regioselectivity in di-halogenated substrates.[1][2][3]

The reactivity of aryl halides in this step follows a well-established trend: I > Br > Cl > F .[4][5] This order is directly correlated with the carbon-halogen bond dissociation energy (BDE). The C-I bond is the longest and weakest among the common halogens, requiring less energy to break.[6][7][8][9]

Key Mechanistic Insights:

  • Bond Dissociation Energy (BDE): The BDE for a typical aryl-iodine bond is approximately 213 kJ/mol, whereas for an aryl-bromine bond, it is around 285 kJ/mol.[6] This significant energy difference makes the C-I bond more susceptible to cleavage by the palladium catalyst.

  • Rate of Oxidative Addition: Consequently, the rate of oxidative addition for aryl iodides to Pd(0) complexes is significantly faster than for aryl bromides.[10][11][12] This kinetic difference is the key that chemists can exploit to achieve selective reactions. By carefully controlling reaction conditions, one can favor the reaction at the more labile iodo position while leaving the more robust bromo position untouched.

The general catalytic cycle for a Suzuki-Miyaura reaction, illustrating the critical oxidative addition step, is shown below.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Comparative Performance in Key Cross-Coupling Reactions

The inherent reactivity difference between the iodo and bromo positions allows for a high degree of chemoselectivity. By tuning reaction parameters such as temperature, reaction time, and catalyst system, chemists can selectively target the C-I bond.

Reaction TypePositionRelative ReactivityTypical Conditions for Selective CouplingExpected Outcome
Suzuki-Miyaura C-IHighLower temperatures (e.g., RT to 80°C), shorter reaction times.[11][13]High yield of mono-coupled product at the iodo position.
C-BrLowHigher temperatures (>100°C), longer reaction times, stronger bases, or more active catalysts are needed.[5][14]Coupling occurs after the iodo position has reacted.
Sonogashira C-IHighOften proceeds at room temperature.[15][16][17]Selective formation of an arylalkyne at the iodo position.
C-BrLowRequires heating to proceed efficiently.[15][17]Can be used for sequential, differential coupling.
Heck C-IHighMilder conditions are generally sufficient.[18]Favored for vinylation at the iodo site.
C-BrLowRequires higher temperatures for efficient reaction.[18][19]Less reactive than the corresponding aryl iodide.
Buchwald-Hartwig C-IHighGenerally more reactive, but can be complicated by the formation of inhibitory iodide-bridged palladium dimers.[20]Selective amination is possible, but conditions must be carefully optimized.
C-BrModerateOften provides more consistent and reliable results than aryl iodides in this specific reaction.[20]A reliable choice for amination reactions.

This differential reactivity is a powerful tool. For instance, in a Sonogashira coupling, one can selectively couple an alkyne to the iodo position at room temperature, then subsequently perform a different coupling reaction at the bromo position by raising the temperature.[15]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol details a reliable method for the selective mono-functionalization of 2-Bromo-5-iodo-4-methoxybenzoic acid at the more reactive C-5 (iodo) position.

Rationale: The choice of a standard palladium catalyst like Pd(PPh₃)₄, a moderate temperature (80 °C), and a relatively short reaction time is designed to exploit the kinetic difference between the C-I and C-Br bonds, ensuring high selectivity for the iodo position. A dioxane/water solvent system is commonly used to dissolve both the organic substrate and the inorganic base.[2][21]

Caption: Fig. 2: General workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[22]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-bromo-5-aryl-4-methoxybenzoic acid.

Conclusion and Strategic Recommendations

The evidence is unequivocal: the iodo position of 2-Bromo-5-iodo-4-methoxybenzoic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions than the bromo position. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates a much faster rate of oxidative addition.

For the practicing scientist, this translates into clear strategic advantages:

  • Selective Mono-Coupling: To achieve selective functionalization at the iodo position, employ mild reaction conditions: lower temperatures (RT to 80°C), shorter reaction times, and standard palladium catalysts.

  • Sequential Di-functionalization: The bromo position can be addressed in a subsequent step, often by increasing the temperature, extending the reaction time, or employing a more reactive catalyst system. This allows for the synthesis of complex, unsymmetrically substituted biaryl compounds from a single starting material.

  • Reaction Choice Matters: While the I > Br reactivity trend is a reliable guide, be mindful of reaction-specific nuances. For instance, in Buchwald-Hartwig aminations, the potential for catalyst inhibition by iodide means that coupling at the bromide position might be more straightforward, a factor to consider during synthetic planning.[20]

By understanding these fundamental principles and leveraging the differential reactivity of the C-I and C-Br bonds, researchers can design more efficient, selective, and elegant synthetic routes for the development of novel molecules.

References

  • Amatore, C., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. BenchChem.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23, 194-202.
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
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  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • Vetticatt, M. J. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1747–1755.
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  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
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  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
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Quality Control Benchmarks for 2-Bromo-5-iodo-4-methoxybenzoic Acid Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the landscape of complex organic synthesis—particularly for kinase inhibitors and radioligand development—2-Bromo-5-iodo-4-methoxybenzoic acid (CAS 1936011-82-3) serves as a critical "linchpin" scaffold. Its value lies not merely in its composition, but in its orthogonal reactivity .

The distinct electronic environments of the Iodine (C-5) and Bromine (C-2) atoms allow for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). A high-quality reagent allows a chemist to functionalize the C-5 position at room temperature (exploiting the weaker C-I bond) while leaving the C-2 bromide intact for subsequent steps.

The Benchmark Reality: Standard "purity" (e.g., >95% by HPLC) is often insufficient for this scaffold. Trace de-halogenated impurities or regioisomers can lead to catastrophic "scrambling" during catalytic cycles, resulting in inseparable mixtures of bi-aryl byproducts.

This guide establishes the High-Fidelity Benchmark required for reproducible drug discovery workflows.

Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis

We define two grades of reagent commonly found on the market:

  • Grade A (High-Fidelity / Pharma Grade): Designed for sequential catalysis.

  • Grade B (Standard / Screening Grade): Suitable only for bulk, non-selective transformations.

Comparative Performance Matrix
FeatureGrade A (High-Fidelity) Grade B (Standard) Impact on Drug Discovery
Purity (HPLC) ≥ 98.5% 95.0% - 97.0%Grade B introduces 3-5% "dead mass" that complicates kinetic calculations.
Regio-Isomeric Purity > 99.5% ~95%Critical: Isomers (e.g., 2-iodo-5-bromo) will couple at the wrong position, creating constitutional isomers that are nearly impossible to separate by flash chromatography.
Des-Iodo Impurity < 0.1% 0.5% - 1.5%Acts as a chain terminator in the first coupling step.
Palladium Scavengers Tested (< 10 ppm S/P) UnknownHigh sulfur content in Grade B can poison sensitive Pd(0) catalysts, stalling the reaction.
Water Content (KF) < 0.5% > 1.0%Excess water hydrolyzes sensitive boronic esters used in the coupling partner.
The "Hidden" Danger: Regio-Isomerism

In the synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid, the iodination step is directed by the methoxy and carboxyl groups. If process control is poor (Grade B), the iodine may add ortho to the carboxyl group rather than meta, or the bromine may migrate.

  • Result: You believe you are coupling at C-5, but 5% of your material couples at C-2 or C-6.

  • Consequence: Your SAR (Structure-Activity Relationship) data becomes noisy because your biological assay is testing a mixture of isomers.

Part 2: Self-Validating Experimental Protocols

To ensure your reagent meets the Grade A benchmark, do not rely solely on the Certificate of Analysis (CoA). Perform this self-validating workflow.

Protocol A: High-Resolution HPLC Quality Check

Objective: Detect regio-isomers that co-elute on standard C18 columns.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (provides better pi-pi selectivity for halogenated isomers than C18).

  • Dimensions: 150 x 4.6 mm, 2.7 µm fused-core particles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Pass Criteria: Main peak >98.5% area; no single impurity >0.5% with a relative retention time (RRT) of 0.9–1.1.

Protocol B: The "Orthogonal Stress Test" (Functional Assay)

Objective: Confirm the C-I bond can be activated selectively without touching the C-Br bond.

  • Reaction Setup:

    • Substrate: 2-Bromo-5-iodo-4-methoxybenzoic acid (1.0 eq).

    • Coupling Partner: Phenylboronic acid (1.1 eq).

    • Catalyst: Pd(PPh₃)₄ (3 mol%).

    • Base: Na₂CO₃ (2.0 eq, aqueous).

    • Solvent: DME/Water (4:1).

  • Conditions: Stir at Room Temperature (25°C) for 4 hours.

    • Note: The C-I bond is reactive at RT; the C-Br bond requires heat (>60°C) to activate significantly.

  • Analysis: Take an aliquot and analyze by LC-MS.

  • Acceptance Criteria (Benchmark):

    • Conversion: >95% consumption of starting material.[1]

    • Selectivity: >98% formation of the mono-coupled product (5-phenyl derivative).

    • Failure Mode: If >5% of the di-coupled product (2,5-diphenyl) or wrong isomer is observed, the reagent fails the orthogonality benchmark.

Part 3: Visualizing the Workflow

Diagram 1: The Quality Control Decision Tree

This logic flow ensures that only "Grade A" material enters the synthesis pipeline.

QC_Workflow Start Reagent Arrival (CAS 1936011-82-3) Visual Visual Inspection (Color/Crystallinity) Start->Visual HPLC HPLC Analysis (Phenyl-Hexyl Column) Visual->HPLC Decision1 Purity > 98.5%? HPLC->Decision1 FuncTest Functional Stress Test (RT Suzuki Coupling) Decision1->FuncTest Yes Reject REJECT / Purify (Grade B) Decision1->Reject No Decision2 Selectivity > 98%? FuncTest->Decision2 Approve RELEASE for Synthesis (Grade A) Decision2->Approve Yes Decision2->Reject No (Scrambling)

Caption: QC Decision Tree. A rigorous two-step validation (Analytical + Functional) prevents downstream synthesis failures.

Diagram 2: Orthogonal Reaction Pathway

Understanding the chemical logic behind the benchmark.

Reaction_Path Start 2-Bromo-5-iodo-4-methoxybenzoic acid (Reagent) Step1 Step 1: Selective Coupling (Pd(0), RT, Boronic Acid) Start->Step1 Iodine reacts (Fast) Impurity Impurity Path: Non-Selective Coupling (Grade B) Start->Impurity Impure Reagent / High Temp Intermed Intermediate: 5-Aryl-2-bromo-4-methoxybenzoic acid Step1->Intermed Success (Grade A) Step2 Step 2: Second Coupling (Pd(0), 80°C, Alkyne/Amine) Intermed->Step2 Bromine reacts (Slow) Waste Mixture of Isomers (Unusable) Impurity->Waste Final Final Drug Scaffold (Dually Functionalized) Step2->Final

Caption: Orthogonal Selectivity Pathway. High-quality reagents ensure the reaction proceeds via the green path (Top), avoiding the red impurity cascade.

References

  • BLD Pharm. (2025). Product Specification: 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS 1936011-82-3).[2] Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-5-methoxybenzoic acid derivatives and analytical standards. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on the kinetics of I vs Br coupling).
  • BenchChem. (2025).[3][4] HPLC Analysis of Halogenated Benzoic Acids. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Selectivity. Retrieved from

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-Bromo-5-iodo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 2-Bromo-5-iodo-4-methoxybenzoic acid (CAS: 1936011-82-3) requires strict adherence to halogenated organic waste protocols. Unlike standard organic acids, the presence of two heavy halogens (Bromine and Iodine) necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of corrosive acid gases (HBr, HI) and potential environmental toxins.

Operational Directive: This compound must never be disposed of via sanitary sewer systems or general refuse. It must be segregated into Halogenated Chemical Waste streams.

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 1936011-82-3Use for waste manifesting and inventory tracking.
Physical State Solid (Powder/Crystal)Risk of dust generation; inhalation hazard during transfer.[1][2]
Acidity Benzoic Acid DerivativeIncompatible with strong bases and oxidizers.
Hazards (GHS) Irritant (Skin/Eye/Resp.)Standard PPE is mandatory; fume hood required for handling.
Disposal Class Halogenated Organic Requires incineration with acid gas scrubbing.

Personal Protective Equipment (PPE) & Safety

Rationale: The primary risks are inhalation of dust and contact dermatitis. The following PPE constitutes the minimum barrier of defense.

  • Respiratory: N95 respirator (minimum) or P100 if handling open powders outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if generating dust clouds.

  • Engineering Controls: All waste transfer operations must occur inside a certified chemical fume hood.

Step-by-Step Disposal Protocol

A. Solid Waste (Primary Disposal Path)

Most laboratory samples will be in solid form. This is the most critical workflow.

  • Segregation: Do not mix with non-halogenated solids (e.g., glucose, simple salts) to maintain accurate waste stream profiling.

  • Containerization: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-Bromo-5-iodo-4-methoxybenzoic acid" (Do not use abbreviations).[3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Tag: "Solid Halogenated Organic Waste".

  • Storage: Cap tightly. Store in a secondary containment tray inside a satellite accumulation area (SAA).

B. Liquid Waste (Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (usually HDPE).

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved halogenated solute (the acid) reclassifies the entire mixture as Halogenated Waste .

  • pH Check: If the solution is acidic, ensure the waste container is not designated for basic waste to prevent exothermic neutralization.

C. Contaminated Debris

Gloves, weighing boats, and paper towels.

  • Trace Contamination: Items with visible powder must be treated as hazardous chemical waste.

  • Disposal: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil), seal with tape, and place inside the solid hazardous waste drum.

Decision Logic & Workflow Visualization

Figure 1: Waste Stream Decision Tree

This logic gate ensures the compound enters the correct incineration path, preventing regulatory violations.

DisposalDecisionTree Start Waste Generation: 2-Bromo-5-iodo-4-methoxybenzoic Acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Solid Halogenated Organic' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH) SolventCheck->NonHaloSolvent LiquidContainer Container: Halogenated Solvent Carboy (Presence of solute mandates this classification) HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Re-classify as Halogenated

Caption: Decision matrix for segregating solid vs. liquid waste streams. Note that dissolved solutes reclassify non-halogenated solvents into the halogenated stream.

Emergency Spill Response Procedures

Pre-planning for spills is a requirement for autonomous safety systems.

Immediate Action Plan
  • Evacuate & Assess: If the spill creates a dust cloud, evacuate the immediate area for 10 minutes to allow settling.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Dry Spill: Do not sweep dry. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop up.

    • Wet Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste container.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Hazard: Dust vs. Liquid Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Cover with DAMP paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Spill Pads WetSpill->ActionWet Clean Clean Surface: Soap + Water Wash ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste (Do not trash) Clean->Dispose

Caption: Operational workflow for neutralizing and cleaning spills. The "Damp Towel" method is critical for preventing inhalation hazards from dry powder.

Regulatory & Compliance Context

Adherence to these standards ensures audit readiness.

  • EPA/RCRA Classification: While not explicitly P- or U-listed, this compound is classified as a Characteristic Hazardous Waste due to toxicity and potential reactivity. It must be treated as a hazardous chemical, not general refuse.

  • Incineration Requirement: The presence of Bromine and Iodine atoms requires disposal facilities to use incinerators equipped with scrubbers. Standard combustion without scrubbing can release hydrobromic acid (HBr) and hydroiodic acid (HI) into the atmosphere.

  • Storage Compatibility: Store waste away from strong oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide) to prevent heat generation or toxic byproducts.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid. Retrieved from

  • BLD Pharm. (2023).[4] Product Safety Information: 2-Bromo-5-iodo-4-methoxybenzoic acid. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids Disposal Guidelines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.